5-(Furan-2-yl)thiophen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-(furan-2-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H7NOS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H,9H2 |
InChI Key |
HMKWPKIZWONUII-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 5-(Furan-2-yl)thiophen-2-amine
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 5-(Furan-2-yl)thiophen-2-amine CAS Registry Number: (Analogous structures often cited; specific salt forms vary) Chemical Class: Heterocyclic Biaryl Amine
The Stability Paradox
The synthesis of this compound presents a specific challenge common to electron-rich heterocycles: oxidative instability . 2-Aminothiophenes, particularly those without electron-withdrawing groups at the 3-position, are prone to rapid oxidation, dimerization, and polymerization upon exposure to air and light.
Core Directive: This guide rejects the isolation of the free amine as a storable entity. Instead, we define the Hydrochloride Salt (this compound·HCl) as the target for isolation. This protonated form renders the nitrogen lone pair unavailable for oxidative radical pathways, ensuring long-term stability and shelf-life.
Retrosynthetic Logic
We employ a Convergent Modular Approach rather than a linear heterocycle construction (e.g., Gewald synthesis). The Gewald reaction typically yields 3-carboxylated derivatives, requiring harsh decarboxylation steps that jeopardize the furan ring.
Selected Pathway:
-
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling to link the thiophene and furan rings.
-
Functional Group Interconversion: Chemo-selective reduction of a nitro precursor.
Figure 1: Retrosynthetic analysis prioritizing the stability of the final salt form.
Part 2: Detailed Synthetic Protocols
Step 1: Assembly of the Biaryl Core (Suzuki Coupling)
Objective: Synthesize 2-(Furan-2-yl)-5-nitrothiophene. Rationale: We utilize 2-bromo-5-nitrothiophene as the electrophile. The nitro group serves two purposes: it activates the C-Br bond for oxidative addition by Palladium and acts as a masked amine.
Reagents & Stoichiometry
| Component | Role | Equivalents | Amount (Scale: 10 mmol) |
| 2-Bromo-5-nitrothiophene | Electrophile | 1.0 | 2.08 g |
| 2-Furylboronic acid | Nucleophile | 1.2 | 1.34 g |
| Pd(PPh₃)₄ | Catalyst | 0.05 (5 mol%) | 578 mg |
| Na₂CO₃ (2M aq.) | Base | 2.5 | 12.5 mL |
| 1,4-Dioxane | Solvent | N/A | 40 mL |
Protocol
-
Degassing: In a 100 mL Schlenk flask, combine 1,4-dioxane and 2M Na₂CO₃. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Addition: Add 2-bromo-5-nitrothiophene, 2-furylboronic acid, and Pd(PPh₃)₄ under a positive stream of Argon.
-
Reaction: Seal the flask and heat to 90°C for 12 hours. The reaction mixture should turn dark (characteristic of active Pd species).
-
Monitoring: Check TLC (Silica; Hexane/EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent yellow/orange spot (Product).
-
Workup:
-
Purification: Recrystallize the crude yellow solid from hot Ethanol.
-
Expected Yield: 75-85%
-
Appearance: Yellow crystalline solid.
-
Step 2: Chemo-Selective Reduction & Salt Formation
Objective: Reduce the nitro group to an amine and immediately trap it as the hydrochloride salt. Rationale: We use Stannous Chloride (SnCl₂) instead of catalytic hydrogenation (H₂/Pd-C). Thiophenes are catalyst poisons (sulfur binds to Pd/Pt), often stalling hydrogenation. SnCl₂ provides a robust, stoichiometric reduction that tolerates the sulfur heterocycle.
Reagents & Stoichiometry
| Component | Role | Equivalents | Amount |
| 2-(Furan-2-yl)-5-nitrothiophene | Substrate | 1.0 | 1.95 g (10 mmol) |
| SnCl₂ · 2H₂O | Reductant | 5.0 | 11.28 g |
| Ethanol | Solvent | N/A | 30 mL |
| Conc. HCl (37%) | Acid Source | Excess | 5 mL (for reaction) |
| HCl in Diethyl Ether (2M) | Salt Formation | Excess | 10 mL |
Protocol
-
Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve the nitro-intermediate (from Step 1) in Ethanol (30 mL).
-
Reduction:
-
Neutralization (The "Danger Zone"):
-
Cool to 0°C in an ice bath.
-
Carefully adjust pH to ~8-9 using 5M NaOH. Do not generate heat.
-
Note: A thick white precipitate of Tin hydroxides will form.
-
-
Extraction:
-
Add Diethyl Ether (100 mL) and filter the entire slurry through Celite to remove Tin salts.
-
Separate the ether layer.[4] Proceed immediately. Do not store the ether layer.
-
-
Salt Formation:
-
Dry the ether layer rapidly with Na₂SO₄ (5 mins) and filter into a dry flask.
-
Under Argon and vigorous stirring, add 2M HCl in Diethyl Ether dropwise.
-
The product will precipitate instantly as a beige/off-white solid.
-
-
Isolation: Filter the solid under Argon (Schlenk filtration preferred). Wash with dry ether. Dry under high vacuum.
Figure 2: Workflow for the reduction and isolation of the amine salt.
Part 3: Characterization & Quality Control
Since the free base is unstable, analytical data is best acquired on the HCl salt (in DMSO-d6 or D2O).
Expected Analytical Signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 9.5-10.5 ppm (br s, 3H, -NH₃⁺): Characteristic exchangeable protons.
- 7.7 ppm (d, 1H, Furan-H5): Most deshielded furan proton.
- 7.2 ppm (d, 1H, Thiophene-H4).
- 6.8 ppm (d, 1H, Furan-H3).
- 6.6 ppm (dd, 1H, Furan-H4).
- 6.2 ppm (d, 1H, Thiophene-H3): Upfield due to proximity to the amine group.
-
Mass Spectrometry (ESI+):
-
m/z = 166.03 [M+H]⁺ (Calculated for C₈H₇NOS: 165.02).
-
-
Storage:
-
Store at -20°C under Argon.
-
Stable for >6 months in salt form.
-
Part 4: Safety & Toxicology
-
Organotin Residues: The SnCl₂ reduction generates organotin byproducts which are toxic. All aqueous waste from Step 2 must be segregated and treated as heavy metal waste.
-
Thiophene Toxicity: Aminothiophenes are structurally similar to known sensitizers. Handle in a fume hood with double nitrile gloves.
-
Explosion Hazard: Do not concentrate the free amine to dryness in the presence of air; spontaneous polymerization can be exothermic.
References
-
Suzuki-Miyaura Coupling on Thiophenes
-
Reduction of Nitrothiophenes
- Title: Selective reduction of nitro compounds to amines by tin(II) chloride.
- Source: Organic Syntheses, Coll. Vol. 3, p. 453.
-
URL:[Link]
-
Stability of 2-Aminothiophenes
-
General Heterocyclic Synthesis Protocols
- Title: Practical Heterocyclic Chemistry.
- Source: Wiley-Interscience.
-
URL:[Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Technical Guide: Gewald Synthesis of 2-Aminothiophenes Using Furan Precursors
Executive Summary
This technical guide details the synthesis of 2-amino-4-(furan-2-yl)thiophene-3-carboxylates and related bi-heteroaryl scaffolds via the Gewald reaction. The fusion of furan and thiophene moieties creates privileged pharmacophores found in kinase inhibitors, anti-inflammatory agents, and adenosine receptor antagonists.
While the Gewald reaction is robust for alicyclic ketones (e.g., cyclohexanone), using furan-based precursors (such as 2-acetylfuran) introduces specific electronic and steric challenges. This guide provides optimized protocols, mechanistic insights, and troubleshooting strategies to overcome the lower reactivity of heteroaryl ketones compared to their aliphatic counterparts.
Mechanistic Insight & Reaction Design
The Gewald reaction is a multi-component condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[1][2] When using 2-acetylfuran as the precursor, the reaction pathway follows three critical phases.
The Reaction Pathway[2][3][4]
-
Knoevenagel Condensation: The base (typically morpholine or diethylamine) deprotonates the activated nitrile (e.g., ethyl cyanoacetate), generating a carbanion that attacks the carbonyl of 2-acetylfuran. Dehydration yields the
-unsaturated nitrile (ylidene intermediate).-
Challenge: The electron-rich furan ring reduces the electrophilicity of the carbonyl carbon, making this step the rate-determining bottleneck for furan precursors.
-
-
Sulfur Activation & Michael Addition: The base activates elemental sulfur (likely forming polysulfide species
). The thiolate anion attacks the -carbon of the ylidene intermediate. -
Cyclization (Ring Closure): The resulting mercapto-nitrile intermediate undergoes intramolecular nucleophilic attack on the cyano group, followed by tautomerization to aromatize the thiophene ring.
Mechanistic Visualization
The following diagram maps the transformation of 2-acetylfuran into the target 2-aminothiophene scaffold.
Figure 1: Step-wise mechanism of the Gewald reaction using 2-acetylfuran.
Precursor Selection & Reactivity
The choice of furan precursor dictates the reaction conditions. The electron-donating nature of the furan oxygen via resonance makes the carbonyl carbon less susceptible to nucleophilic attack than in phenyl or alkyl analogs.
| Precursor | Reactivity Profile | Recommended Protocol |
| 2-Acetylfuran | Moderate/Low. The methyl group provides some steric relief, but electronic deactivation requires stronger forcing conditions (higher temp or microwave). | Method B (Two-Step) or Method C (Microwave) |
| 2-Furaldehyde | High. Aldehydes are more reactive. However, they lack the | Method A (One-Pot) |
| 3-Acetylfuran | Moderate. Slightly more reactive than the 2-isomer due to reduced resonance interaction with the oxygen. | Method A (One-Pot) |
Experimental Protocols
Method A: Standard One-Pot Synthesis
Best for reactive substrates or initial screening.
Reagents:
-
2-Acetylfuran (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental Sulfur (
) (10 mmol) -
Morpholine (12 mmol)
-
Ethanol (30 mL)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-acetylfuran and ethyl cyanoacetate in ethanol.
-
Activation: Add elemental sulfur to the mixture.
-
Initiation: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic; ensure temperature does not spike uncontrolled.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 8–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone.
-
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g) and stir for 30 minutes.
-
Isolation: The solid precipitate is filtered, washed with cold water/ethanol (1:1), and recrystallized from ethanol or DMF/water.
Method B: Two-Step Procedure (Recommended for Furan Ketones)
Best for 2-acetylfuran to maximize yield and purity.
Rationale: The Knoevenagel step is the bottleneck. Isolating the ylidene intermediate prevents side reactions involving sulfur during the slow condensation phase.
Step 1: Synthesis of Ylidene Nitrile
-
Mix 2-acetylfuran (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (catalytic) in benzene or toluene.
-
Reflux using a Dean-Stark trap to continuously remove water.
-
Once water collection ceases (3–6 hours), evaporate solvent.
-
Recrystallize the intermediate (ethyl 2-cyano-3-(furan-2-yl)but-2-enoate).
Step 2: Thiophenylation
-
Dissolve the isolated ylidene (10 mmol) in Ethanol (20 mL).
-
Add elemental sulfur (10 mmol) and diethylamine (10 mmol).
-
Stir at 50–60°C for 2–4 hours.
-
Pour onto ice, filter, and recrystallize.
Method C: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for library generation.
Procedure:
-
Combine 2-acetylfuran, ethyl cyanoacetate, and sulfur in a microwave vial with minimal ethanol (2 mL).
-
Add morpholine (1.2 eq).
-
Irradiate at 120°C (150 W) for 10–20 minutes.
-
Cool and filter the precipitated product.
Optimization & Troubleshooting
Solvent & Base Effects
The choice of base is critical for furan precursors. Stronger organic bases often perform better.
| Variable | Recommendation | Rationale |
| Base | Morpholine or Piperidine | Secondary amines act as both base and nucleophilic catalyst for the Knoevenagel step. Morpholine is preferred for furan ketones. |
| Solvent | Ethanol or DMF | Ethanol is standard. DMF is required if the intermediate precipitates too early or for higher temperature reflux (>80°C). |
| Catalyst | L-Proline (10 mol%) | Recent "green" variations use L-proline to catalyze the condensation step, improving yields for heteroaryl ketones.[4] |
Common Failure Modes
-
Problem: No precipitate upon pouring onto ice.
-
Cause: Incomplete Knoevenagel condensation.
-
Solution: Switch to Method B (Two-step) or use a Dean-Stark trap.
-
-
Problem: Sticky gum/tar formation.
-
Cause: Polymerization of furan derivatives or sulfur decomposition.
-
Solution: Reduce reaction temperature to 50°C and extend time; ensure inert atmosphere (
).
-
Workflow Decision Matrix
Use the following logic to select the appropriate synthesis route for your specific furan precursor.
Figure 2: Decision matrix for selecting the optimal Gewald protocol.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link
-
Wang, T., et al. (2010).[4] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Link
-
Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie. Link
-
Huang, G., et al. (2020).[4][5] Environmentally Sustainable Strategy for the Chemoselective Heterocyclization of Bromoenynes through a Sulfuration/Cyclization Process. Journal of Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. Thiophene synthesis [organic-chemistry.org]
Technical Guide: Mass Spectrometry Analysis of 5-(Furan-2-yl)thiophen-2-amine
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of 5-(Furan-2-yl)thiophen-2-amine (C₈H₇NOS), a bi-heterocyclic scaffold often utilized in medicinal chemistry as a pharmacophore or synthesis intermediate. Due to the electron-rich nature of the thiophene-amine system, this compound exhibits significant oxidative instability, presenting unique challenges in sample preparation and ionization.
This document provides a validated framework for analyzing this molecule, focusing on Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). It prioritizes protocol stability and mechanistic interpretation of fragmentation pathways.
Part 1: Physicochemical Context & Stability Profile
Before instrumental analysis, the operator must understand the analyte's behavior to prevent degradation artifacts.
Structural Properties
| Property | Value/Description |
| Chemical Formula | C₈H₇NOS |
| Exact Mass (Monoisotopic) | 165.0248 Da |
| [M+H]⁺ (Predicted) | 166.0321 Da |
| Structure | A thiophene ring linked at C5 to a furan ring, with a primary amine at C2 of the thiophene.[1] |
| pKa (Calculated) | ~3.5 - 4.5 (The amine is weakly basic due to resonance delocalization into the thiophene ring). |
Stability Warning (Critical)
2-Aminothiophenes are inherently unstable. The free amine donates electron density into the thiophene ring, making it highly susceptible to:
-
Oxidative Dimerization: Formation of azo-linkages or polymerization.
-
Hydrolysis: In acidic aqueous conditions, the imine tautomer can hydrolyze.
Experimental Directive:
-
Solvent Choice: Use Acetonitrile (ACN) rather than Methanol (MeOH). MeOH can occasionally act as a nucleophile or promote protic degradation in unstable amines.
-
Temperature: Maintain autosampler temperature at 4°C .
-
Derivatization (Optional but Recommended): For GC-MS or if instability persists in LC-MS, convert to the N-acetyl derivative using acetic anhydride.
Part 2: Analytical Workflow & Sample Preparation[2]
The following workflow ensures data integrity by minimizing sample degradation time.
Sample Preparation Protocol
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of anhydrous Acetonitrile (1000 ppm). Do not use DMSO if recovering the sample is necessary, as it is difficult to remove.
-
Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 50:50 ACN:H₂O + 0.1% Formic Acid.
-
Filtration: Use a 0.2 µm PTFE filter. Avoid Nylon filters (potential amine adsorption).
Workflow Diagram
The following DOT diagram illustrates the optimized decision tree for method development.
Caption: Decision matrix for analyzing this compound, prioritizing ESI for stability.
Part 3: Mass Spectrometry Methodology (LC-ESI-MS/MS)
Ionization Source Parameters (ESI Positive)
Given the primary amine, Positive Mode (ESI+) is the standard. The amine will readily protonate.
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.0 - 3.5 kV | Moderate voltage prevents in-source fragmentation of the fragile bi-heterocycle bond. |
| Cone Voltage | 20 - 30 V | Optimize to maximize [M+H]⁺ (166) while minimizing loss of NH₃ (149). |
| Source Temp | 120°C | Keep relatively low to prevent thermal degradation. |
| Desolvation Gas | 800 L/hr (N₂) | High flow ensures rapid droplet evaporation, crucial for aqueous mobile phases. |
Fragmentation Analysis (MS/MS)
When the precursor ion [M+H]⁺ (m/z 166) is subjected to Collision Induced Dissociation (CID), specific structural breakages occur.
Primary Pathway: Deamination
The most facile loss for primary amines is ammonia (NH₃).
-
Transition: 166 → 149 (Δm = 17 Da).
-
Mechanism: Inductive cleavage of the C-N bond.
Secondary Pathway: Furan Ring Opening/Loss
Furan rings are less aromatic than thiophenes and prone to ring opening followed by loss of Carbon Monoxide (CO).
-
Transition: 166 → 138 (Loss of CO, 28 Da).
-
Transition: 149 → 121 (Loss of CO from the deaminated fragment).
Tertiary Pathway: Inter-ring Cleavage
High collision energy can cleave the bond between the thiophene and furan rings.
-
Fragment: Thiophene-amine cation (m/z ~98).
-
Fragment: Furan cation (m/z ~67).
Visualizing the Fragmentation Pathway
The following diagram maps the specific mass losses predicted for this structure based on heterocyclic MS principles.
Caption: Proposed fragmentation pathway for this compound under CID.
Part 4: Quantitative Protocol (MRM)
For pharmacokinetic (PK) or purity assays, use Multiple Reaction Monitoring (MRM) .
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| 166.0 | 149.0 | 15 - 20 | 50 | Quantifier (High abundance, specific loss of amine). |
| 166.0 | 121.0 | 30 - 35 | 50 | Qualifier (Structural confirmation of furan ring). |
| 166.0 | 98.0 | 40 | 50 | Qualifier (High energy fragment). |
Note on Internal Standards: If a deuterated analog is unavailable, use 2-amino-5-phenylthiophene or a stable sulfonamide analog as an internal standard, as they share similar ionization properties.
References
- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Solano, E. A., et al. (2007).[2] Linear free energy relationships in C-N bond dissociations in molecular ions of 4-substituted N-(2-furylmethyl)anilines in the gas phase. ResearchGate. Link (Mechanisms of furan-amine fragmentation).
-
Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link (Analogous heterocyclic fragmentation logic).
-
Klyba, L. V., et al. (2001).[4] Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Arkivoc. Link (Detailed ESI/EI behavior of thiophene-amine derivatives).
Sources
Illuminating Molecular Architecture: An In-Depth Guide to the Infrared Spectroscopy of Furan-Thiophene Compounds
Introduction: The Significance of Furan-Thiophene Scaffolds
In the landscape of medicinal chemistry and materials science, five-membered aromatic heterocycles containing oxygen (furan) and sulfur (thiophene) are foundational building blocks.[1] Their unique electronic and structural properties make them integral components in a vast array of applications, from pharmaceuticals to conductive polymers.[2] Furan-containing compounds are present in numerous therapeutic agents, including antimicrobials and anti-inflammatory drugs, where the furan ring can act as a bioisostere for phenyl groups, enhancing metabolic stability and bioavailability.[3] Similarly, thiophene and its derivatives are not only crucial in drug development for treating conditions ranging from neurological disorders to cancer but are also widely used in industry for materials like conducting polymers.[2][4]
The synthesis and application of compounds incorporating both furan and thiophene moieties—as copolymers, oligomers, or discrete molecules—present a unique set of analytical challenges. Understanding the precise molecular structure, bonding, and purity of these materials is paramount to controlling their function. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, non-destructive analytical technique perfectly suited for this purpose. By probing the vibrational frequencies of molecular bonds, FTIR provides a detailed "fingerprint" of the compound, enabling researchers to confirm synthesis, identify functional groups, and investigate intermolecular interactions.[5] This guide offers a detailed exploration of the principles and practical applications of FTIR spectroscopy for the characterization of furan-thiophene compounds, tailored for professionals in research and drug development.
Core Principles of Infrared Spectroscopy
Infrared (IR) spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy and its vibration is excited. An FTIR spectrometer measures the absorption of infrared light across a range of wavelengths, typically expressed in wavenumbers (cm⁻¹). The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber, where peaks indicate the absorption of energy by specific molecular vibrations.[6]
These vibrations can be categorized into two main types:
-
Stretching: A rhythmic movement along the bond axis, either symmetric or asymmetric, which changes the bond length.
-
Bending: A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.
The spectrum is generally divided into two regions:
-
Functional Group Region (4000-1500 cm⁻¹): This region contains absorptions for most common functional groups, such as O-H, N-H, and C=O stretches. It is often the first area analyzed to identify the key chemical families present.
-
Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of peaks resulting from the stretching and bending vibrations of the entire molecule (e.g., C-C, C-O, C-S stretches and various bending modes). This pattern is unique to each molecule, serving as a molecular fingerprint for identification.
Spectral Signatures: From Monomers to Copolymers
A systematic interpretation of the IR spectrum of a furan-thiophene compound begins with understanding the characteristic vibrations of the individual furan and thiophene rings. These baseline frequencies are the key to identifying their presence in a larger molecule and interpreting the spectral shifts that arise from their combination and substitution.
Characteristic Vibrational Modes of Furan Derivatives
The furan ring is characterized by several key vibrational modes. The most prominent are the asymmetric and symmetric stretching of the =C-O-C= group.[7] Other significant peaks arise from C-H and C=C stretching and various in-plane and out-of-plane bending vibrations. A characteristic peak for furan rings is often observed around 1148 cm⁻¹.[8]
Characteristic Vibrational Modes of Thiophene Derivatives
For thiophene, the C-S stretching vibration is a key identifier, though it can be weaker and appear at lower wavenumbers (700-800 cm⁻¹) compared to the C-O stretch in furan due to the heavier sulfur atom.[9][10] The aromatic C=C stretching vibrations in the thiophene ring typically appear around 1400 cm⁻¹ to 1495 cm⁻¹.[10][11] Hydrogen out-of-plane bending deformations are also prominent, occurring in the 900-650 cm⁻¹ region.[12]
Interpreting the Spectra of Furan-Thiophene Compounds
When furan and thiophene units are combined, their individual spectral signatures are present but often perturbed. The analysis focuses on:
-
Presence of Key Bands: Identifying the characteristic =C-O-C= stretch of furan and the C-S and aromatic C=C stretches of thiophene confirms the incorporation of both heterocycles.
-
Shifts in Wavenumber: Changes in the electronic environment due to copolymerization or substitution will cause shifts in peak positions. For example, increased conjugation can shift C=C stretching frequencies to lower wavenumbers.
-
New Vibrational Modes: The linkage between furan and thiophene units can introduce new, albeit often weak, vibrational modes.
The following table summarizes the key vibrational frequencies for furan and thiophene moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode | Heterocycle |
| ~3100 | Aromatic C-H Stretching | Both |
| 1625 - 1425 | Aromatic C=C Stretching | Thiophene |
| 1220 - 1025 | Asymmetric/Symmetric =C-O-C= Stretching | Furan |
| 1148 | Typical Furan Ring Absorption | Furan |
| 960 - 730 | C-H Out-of-Plane Bending | Furan |
| 900 - 650 | C-H Out-of-Plane Bending | Thiophene |
| 800 - 700 | C-S Stretching / Ring Bending | Thiophene |
Note: These are approximate ranges and can vary based on substitution, conjugation, and physical state.[7][8][9][10][12]
A Systematic Approach to Spectral Analysis
Caption: A logical workflow for the systematic interpretation of a furan-thiophene IR spectrum.
Experimental Protocol: High-Quality Data Acquisition via ATR-FTIR
The quality of the spectral data is foundational to its interpretation. Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation and is suitable for solids, powders, and liquids.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a non-abrasive wipe. Ensure the crystal is completely dry.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum.[13] This crucial step measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Causality Insight: Failure to collect an accurate background will result in atmospheric peaks appearing in the sample spectrum, leading to misinterpretation.
-
-
Sample Application (Solids/Powders):
-
Place a small amount of the powdered or solid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[13]
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.[13]
-
Causality Insight: Good contact is essential for the IR evanescent wave to penetrate the sample effectively. Poor contact leads to a weak, low-quality spectrum with distorted peak shapes.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans over the 4000-400 cm⁻¹ range.
-
Causality Insight: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where small peaks are more easily distinguished.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background from the sample interferogram and perform the Fourier transform to generate the final spectrum.
-
Clean the ATR crystal and press tip thoroughly after analysis to prevent cross-contamination.
-
The following diagram illustrates this experimental workflow.
Caption: A step-by-step workflow for acquiring a high-quality ATR-FTIR spectrum.
Bridging Spectroscopy and Application
In the context of drug development and materials science, FTIR spectroscopy is more than a characterization tool; it is a vital part of the quality control and discovery pipeline.
-
Reaction Monitoring: Scientists can track the progress of a synthesis by monitoring the disappearance of reactant peaks and the appearance of product peaks in real-time.
-
Purity Assessment: The presence of unexpected peaks can indicate impurities, residual solvents, or side products, providing critical feedback for purification processes.
-
Structural Verification: For drug candidates, confirming the presence of both furan and thiophene moieties, as well as other key functional groups, is a fundamental step in verifying that the correct molecule has been synthesized.[1][14]
-
Degradation Studies: Changes in the IR spectrum over time or under stress conditions (e.g., heat, UV light) can reveal degradation pathways, such as the formation of carbonyl groups due to oxidation.[15]
Advanced Analysis: Synergy with Computational Chemistry
For unambiguous peak assignment, especially in complex molecules, experimental FTIR data can be powerfully complemented by computational methods. Density Functional Theory (DFT) calculations can predict the vibrational frequencies of a proposed structure.[16] By comparing the computationally generated spectrum with the experimental one, researchers can assign specific vibrational modes to observed peaks with a high degree of confidence.[17][18] This synergy is particularly valuable for distinguishing between isomers or confirming subtle structural details that are not immediately obvious from the experimental spectrum alone.
Conclusion
Infrared spectroscopy is an indispensable technique for researchers, scientists, and drug development professionals working with furan-thiophene compounds. Its ability to provide rapid, non-destructive, and detailed structural information makes it a cornerstone of molecular characterization. By understanding the fundamental principles of molecular vibrations and adopting a systematic approach to spectral interpretation and data acquisition, scientists can effectively leverage FTIR to verify syntheses, assess purity, and gain critical insights into the molecular architecture of these vital chemical scaffolds. The integration of this empirical data with computational modeling further enhances analytical certainty, accelerating the pace of innovation in both medicine and materials science.
References
-
J.S. Held. Fourier-Transform Infrared (FTIR) Technology & Analysis. J.S. Held. [Link]
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EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories. [Link]
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ResearchGate. FTIR spectra of furan-based copolyesters. ResearchGate. [Link]
-
Slideshare. Unit 3 furan & thiophene. Slideshare. [Link]
-
ResearchGate. FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 – 20 o. ResearchGate. [Link]
-
ResearchGate. FTIR spectra of the FA monomer and synthesized PFA resin. ResearchGate. [Link]
-
McGuire Research Group. Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. McGuire Research Group. [Link]
-
University of Pennsylvania. Fourier Transform Infrared Spectroscopy. University of Pennsylvania. [Link]
-
ResearchGate. Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate. [Link]
-
S. Gronowitz. The Infrared Absorption Spectra of Thiophene Derivatives. Acta Chemica Scandinavica. [Link]
-
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]
-
Academia.edu. Vibrational analysis of the spectra of furan and thiophene. Academia.edu. [Link]
-
PubMed. Furans, thiophenes and related heterocycles in drug discovery. National Center for Biotechnology Information. [Link]
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ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. ResearchGate. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]
-
ResearchGate. FTIR spectra of the cross-linked PK-furan (PK50f-1 at I fur/I DB = 0.5). ResearchGate. [Link]
-
ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. PMC. [Link]
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Canadian Journal of Chemistry. DFT Computation of the Electron Spectra of Thiophene. Canadian Science Publishing. [Link]
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Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]
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University of Connecticut. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Connecticut. [Link]
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The Journal of Chemical Physics. The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. AIP Publishing. [Link]
-
NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
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Physicochemical Profiling of 5-(Furan-2-yl)thiophen-2-amine: A Technical Guide
Topic: Physicochemical Properties of 5-(Furan-2-yl)thiophen-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bi-Heterocyclic Scaffold
The This compound scaffold represents a privileged structural motif in medicinal chemistry, often referred to as a "bi-heterocyclic chimera." It bridges the electron-rich, oxygen-containing furan ring with the sulfur-containing thiophene ring, creating a highly conjugated, planar system.
This guide addresses a critical operational reality: while the core scaffold is theoretically potent, the free base (2-amino-5-(furan-2-yl)thiophene) is chemically labile. In practical drug discovery, this moiety is almost exclusively handled as a stabilized derivative (e.g., 3-carbonitrile, 3-carboxylate) or as a salt. This document details the physicochemical behavior, synthesis, and handling protocols required to successfully incorporate this scaffold into high-affinity ligands, particularly for kinase inhibition and adenosine receptor modulation.
Molecular Architecture & Electronic Properties
Electronic Conjugation & Planarity
The bond connecting the furan C2 and thiophene C5 positions allows for rotation, yet the energy barrier favors a planar conformation (
-
Furan Ring: Acts as an electron donor via resonance (+M effect), increasing electron density on the thiophene ring.
-
Thiophene Ring: The sulfur atom’s 3d-orbital participation (though debated) and larger atomic radius confer aromatic stability superior to furan but inferior to benzene.
-
Amine Group: The C2-amine is a strong electron donor. In the "naked" scaffold, this high electron density makes the C3 and C4 positions susceptible to electrophilic attack and oxidative dimerization.
Calculated Physicochemical Profile
Data based on consensus in silico modeling (ACD/Labs, ChemAxon) for the free base.
| Property | Value (Approx.) | Mechanistic Insight |
| Molecular Weight | 165.21 g/mol | Fragment-based low MW, ideal for "Lead-Like" space. |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity. The furan oxygen lowers LogP relative to bis-thiophene (LogP ~2.8). |
| Topological Polar Surface Area (TPSA) | ~39 Ų | High membrane permeability (Rule of 5 compliant). |
| pKa (Conjugate Acid) | 2.5 – 3.5 | Significantly less basic than aniline (pKa ~4.6) due to the electron-withdrawing nature of the heteroaromatic sulfur adjacent to the amine. |
| H-Bond Donors/Acceptors | 2 / 2 | The amine provides 2 donors; furan oxygen and thiophene sulfur act as weak acceptors. |
Stability & Reactivity: The "Red Flag" for Researchers
Critical Warning: The primary amine at the 2-position of a thiophene is inherently unstable in its free base form.
-
Oxidative Dimerization: Upon exposure to air or light, the amine undergoes radical cation formation, leading to azo-dimers or imino-oligomers.
-
Acid Sensitivity: While stable as a salt (e.g., HCl), the furan ring is acid-sensitive and can undergo ring-opening hydrolysis under harsh acidic conditions (e.g., conc. HCl/heat), forming 1,4-dicarbonyl species.
Operational Rule: Always store as a hydrochloride salt or synthesize as the electron-deficient 3-substituted derivative (e.g., 3-CN) to pull electron density away from the amine.
Synthesis: The Gewald Reaction Protocol
The most robust route to this scaffold is the Gewald Reaction , which constructs the thiophene ring directly onto a furan precursor. This method is preferred over Stille/Suzuki coupling for its atom economy and scalability.
Reaction Logic
We utilize 2-acetylfuran as the ketone substrate.[1][2] To stabilize the product, we employ malononitrile to install a cyano group at the 3-position. This electron-withdrawing group (EWG) prevents oxidative degradation of the amine.
Step-by-Step Protocol (Self-Validating)
Reagents:
-
2-Acetylfuran (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (
) (1.0 eq) -
Morpholine (Catalytic base, 0.5 eq)
-
Ethanol (Solvent)[3]
Procedure:
-
Pre-Solubilization: In a round-bottom flask, dissolve 2-acetylfuran (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Activation: Add elemental sulfur (10 mmol) and stir at room temperature.
-
Initiation: Dropwise add morpholine (5 mmol). Validation Point: The reaction is exothermic; a temperature rise indicates successful Knoevenagel condensation initiation.
-
Reflux: Heat the mixture to 60°C for 2-4 hours. Monitoring: TLC (Hexane:EtOAc 7:3) should show the disappearance of sulfur and the appearance of a fluorescent spot.
-
Isolation: Cool to 0°C. The product, 2-amino-5-(furan-2-yl)thiophene-3-carbonitrile , will precipitate as a dark yellow/brown solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
Synthesis Workflow Diagram
Caption: Figure 1. The Gewald reaction pathway for synthesizing the stabilized 2-aminothiophene scaffold from 2-acetylfuran.
Biological Relevance & Applications
Kinase Inhibition (ATP Hinge Binding)
The 2-aminothiophene moiety is a bioisostere for the adenine ring of ATP.
-
Mechanism: The amine (donor) and the thiophene nitrogen/sulfur (acceptor) often form a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., VEGFR, EGFR).
-
Furan Role: The furan ring extends into the hydrophobic pocket (Gatekeeper region), providing selectivity based on the pocket's steric tolerance.
Adenosine Receptor Antagonists
Derivatives of this scaffold have shown high affinity for the A2A adenosine receptor . The planar bi-heterocycle mimics the flat purine system, allowing for
Experimental Validation: Solubility & Stability Assay
To validate the scaffold's suitability for biological assays, perform the following Self-Validating Protocol :
DMSO Solubility Test
-
Weigh 1 mg of the compound.
-
Add DMSO in 10
L increments. -
Checkpoint: Visual clarity. If clear at 100
L, solubility is >10 mg/mL (Excellent for HTS).-
Note: This scaffold typically exhibits >20 mM solubility in DMSO.
-
Oxidative Stability Stress Test
-
Dissolve compound in DMSO-d6.
-
Leave exposed to ambient air and light for 24 hours.
-
Analysis: Run 1H NMR.
-
Pass Criteria: No new peaks in the aromatic region (6.0 - 8.0 ppm) and integration of the amine protons (broad singlet ~5-7 ppm) remains constant.
-
Fail Criteria: Appearance of azo-dimer peaks or broadening of the baseline.
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sabnis, R. W. (2024). 2-Aminothiophenes: Building Blocks for Novel Drug Discovery. Journal of Heterocyclic Chemistry.
-
Pinto, I. et al. (2025). Antileishmanial Activity of 2-Aminothiophene Derivatives: Structure-Activity Relationships. MDPI Pharmaceuticals.[4]
-
PubChem Compound Summary. (2025). 2-Aminothiophene Derivatives. National Center for Biotechnology Information.
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Electronic properties of furan-thiophene coupled systems
An In-Depth Technical Guide to the Electronic Properties of Furan-Thiophene Coupled Systems
Abstract
The strategic coupling of furan and thiophene moieties into singular molecular architectures—ranging from oligomers to extended polymers—has emerged as a highly effective method for tuning the electronic and optoelectronic properties of organic materials. This guide provides a comprehensive exploration of the fundamental principles governing these systems. We will dissect the distinct electronic contributions of furan and thiophene, elucidate the synergistic effects of their combination, detail robust synthetic and characterization protocols, and explore their burgeoning applications in organic electronics and medicinal chemistry. This document is intended to serve as a foundational resource for researchers aiming to design and leverage furan-thiophene systems for advanced applications.
Foundational Principles: A Tale of Two Heterocycles
Furan and thiophene are five-membered aromatic heterocycles that serve as fundamental building blocks in materials science and medicinal chemistry.[1][2] Their structural similarity, differing only in the heteroatom (oxygen for furan, sulfur for thiophene), belies significant differences in their electronic nature, which are pivotal to the properties of the coupled systems they form.[2]
-
Thiophene: Often considered the benchmark for organic electronics, thiophene's sulfur atom is less electronegative than furan's oxygen.[2] Sulfur's available 3d orbitals contribute to enhanced aromaticity and stability in polythiophene derivatives.[2] This generally results in materials with excellent charge transport characteristics, making them a cornerstone of applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs).[3][4]
-
Furan: The oxygen heteroatom in furan is more electronegative and has a smaller covalent radius compared to sulfur.[5] This has several profound consequences:
-
Molecular Planarity: The smaller size of oxygen reduces steric hindrance, promoting a more planar molecular structure in oligomers and polymers, which can enhance π-π stacking and improve charge mobility.[5]
-
Electronic Tuning: The higher electronegativity of oxygen lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) compared to thiophene analogues.[5]
-
Bio-Renewable Source: Furan derivatives can often be sourced from biomass, presenting a sustainable alternative to petroleum-derived thiophenes.[6]
-
The decision to couple these two heterocycles is not arbitrary; it is a deliberate design choice to create a synergistic material that harnesses the most desirable properties of each component. By strategically arranging furan and thiophene units, one can precisely tune the electronic landscape of the resulting molecule.[3]
The Electronic Synergy: Tuning Frontier Orbitals and Band Gaps
The primary advantage of creating furan-thiophene copolymers and co-oligomers lies in the ability to meticulously control their electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.
The incorporation of electron-rich thiophene units and comparatively electron-poorer furan units introduces a "donor-acceptor" like character within the conjugated backbone. This intramolecular charge transfer is a powerful tool for band gap engineering.[7]
-
HOMO Level Modulation: The HOMO energy level is critical for determining the material's ionization potential and its suitability as an electron donor. Increasing the proportion of thiophene units generally raises the HOMO level.[7]
-
LUMO Level Modulation: The LUMO energy level dictates the electron affinity. Incorporating furan units tends to lower the LUMO level due to the electronegativity of the oxygen atom.[5]
-
Band Gap Reduction: The combined effect of raising the HOMO and lowering the LUMO is a reduction in the energy gap.[8][9] This is crucial for applications in organic photovoltaics, as a smaller band gap allows the material to absorb a broader range of the solar spectrum.[10][11]
Theoretical studies employing Density Functional Theory (DFT) have been instrumental in predicting and understanding these trends, allowing for the in silico design of materials with targeted electronic properties before undertaking complex synthesis.[12][13]
Logical Framework for Band Gap Tuning
Caption: Logical flow of band gap tuning in furan-thiophene systems.
Synthesis and Polymerization Strategies
The creation of well-defined furan-thiophene coupled systems relies on robust and versatile synthetic methodologies. The choice of reaction is critical as it dictates the purity, molecular weight, and regioregularity of the final material, all of which profoundly impact electronic properties.
Key Synthetic Methodologies
| Method | Description | Key Reagents | Reference |
| Paal-Knorr Synthesis | A classic method involving the condensation of a 1,4-dicarbonyl compound with a sulfur source to form the thiophene ring. | 1,4-dicarbonyls, Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. | [14][15][16] |
| Suzuki Coupling | A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is widely used for creating C-C bonds between aromatic rings. | Palladium catalyst (e.g., Pd(PPh₃)₄), boronic acids/esters, aryl halides. | [3][6] |
| Stille Coupling | A palladium-catalyzed reaction coupling an organotin compound with an organohalide. It is highly tolerant of various functional groups. | Palladium catalyst, organostannanes, aryl halides. | [3] |
| Direct Arylation Polymerization (DArP) | An increasingly popular method that avoids the pre-functionalization of monomers (e.g., boronation or stannylation) by directly coupling C-H bonds with C-Halogen bonds, offering a more atom-economical process. | Palladium catalyst, phosphine ligands, a base (e.g., K₂CO₃). | [3] |
| Electropolymerization | A method where monomers are polymerized directly onto an electrode surface by applying an electrical potential. This allows for the direct formation of thin films. | Monomers, supporting electrolyte, solvent (e.g., acetonitrile). | [17] |
Experimental Protocol: Suzuki Polycondensation for P(F-co-T)
This protocol provides a representative, self-validating workflow for synthesizing a furan-thiophene copolymer.
Objective: To synthesize an alternating copolymer of a dibromo-furan derivative and a diboronic ester-thiophene derivative.
Step-by-Step Methodology:
-
Inert Atmosphere: All glassware must be rigorously dried and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. This is crucial because the palladium catalyst and organoboron reagents are sensitive to oxygen and moisture.
-
Reagent Preparation: In a Schlenk flask, dissolve equimolar amounts of the dibromo-furan monomer (1.0 eq) and the diboronic ester-thiophene monomer (1.0 eq) in a degassed solvent mixture, typically toluene and an aqueous base solution (e.g., 2M K₂CO₃). The base is essential for activating the boronic ester for transmetalation.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), to the reaction mixture. The choice and loading of the catalyst are critical for achieving high molecular weight polymer.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up and Purification:
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. This step separates the polymer from residual monomers and catalyst.
-
Collect the crude polymer by filtration.
-
To remove catalyst residues, perform a Soxhlet extraction sequence with solvents such as methanol, acetone, and hexane to remove low molecular weight oligomers and impurities.
-
Finally, extract the purified polymer with a good solvent like chloroform or chlorobenzene.
-
-
Final Product: Concentrate the final extract and precipitate the purified polymer again into methanol. Dry the final product under vacuum. Characterize using NMR, GPC, and elemental analysis to confirm structure and purity.
Characterization of Electronic Properties
A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is required to fully elucidate the electronic properties of furan-thiophene systems.
Workflow for Comprehensive Electronic Characterization
Caption: A comprehensive workflow for characterizing furan-thiophene systems.
-
Cyclic Voltammetry (CV): This is the primary electrochemical technique used to determine the HOMO and LUMO energy levels.[17] By measuring the onset potentials for oxidation (p-doping) and reduction (n-doping), one can estimate the frontier orbital energies relative to the vacuum level. The difference between these potentials provides an electrochemical measurement of the band gap.
-
UV-Vis Spectroscopy: This technique measures the electronic absorption of the material. The onset of the lowest energy absorption band (the π-π* transition) in the solid state provides an optical band gap.[18] Comparing this to the electrochemical band gap can give insights into exciton binding energies.
-
Computational Modeling: As mentioned, DFT is a powerful tool for calculating the ground-state geometry and frontier orbital energies.[12] For more accurate prediction of optical properties and excitation energies, higher-level methods like Many-Body Perturbation Theory (GW approximation) and the Bethe-Salpeter Equation (BSE) are employed.[12][19]
-
Charge Transport Measurements: To evaluate practical performance, materials are fabricated into OFETs. From the transistor characteristics, key parameters like charge carrier mobility (for both holes and electrons) and on/off ratios can be extracted. Furan-thiophene systems have demonstrated promising ambipolar behavior, with one study reporting hole and electron mobilities of approximately 0.7 and 0.1 cm² V⁻¹ s⁻¹, respectively, in a single crystal device.[20]
Relevance and Applications in Drug Development
While the primary focus of furan-thiophene systems has been on organic electronics, their unique structural and electronic features make them highly relevant scaffolds in medicinal chemistry.[1][21]
-
Bioisosteric Replacement: The furan and thiophene rings are often used as bioisosteres for phenyl rings in drug molecules.[22] This substitution can alter the molecule's polarity, lipophilicity, and metabolic stability, potentially improving its pharmacokinetic profile. The sulfur atom in thiophene, for instance, can participate in hydrogen bonding, which may enhance binding affinity to a biological target.[23]
-
Scaffolds for Biologically Active Molecules: Both furan and thiophene rings are present in a wide array of FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer properties.[1][16][23]
-
Biosensors: The tunable electronic properties that make these materials excellent for OFETs can also be harnessed for chemical and biological sensing. A change in the local chemical environment (e.g., binding of an analyte) can modulate the conductivity of the furan-thiophene material, providing a detectable electronic signal.
The ability to rationally design furan-thiophene systems with specific electronic properties opens up avenues for creating novel therapeutic agents and advanced diagnostic tools. For example, molecules could be designed to have specific redox potentials to interact with biological targets or to serve as photosensitizers in photodynamic therapy.
Conclusion and Future Outlook
Furan-thiophene coupled systems represent a versatile and powerful class of organic materials. The interplay between the electron-rich thiophene and the more electronegative furan provides a robust mechanism for tuning electronic properties with a high degree of precision. Advances in synthetic methods, particularly Direct Arylation Polymerization, are making these materials more accessible and sustainable.
For researchers in materials science, the path forward involves exploring new monomer designs and copolymer architectures to further enhance charge mobility and optimize energy levels for next-generation solar cells and flexible electronics. For professionals in drug development, these coupled systems offer a rich scaffold for designing novel therapeutics and diagnostics, leveraging the principles of electronic tuning to achieve specific biological functions. The continued interdisciplinary collaboration between these fields will undoubtedly unlock the full potential of these remarkable materials.
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- Electron Phonon Coupling with Soft Modes. Jarvist Moore Frost.
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- Thiophene-based conjugated oligomers for organic solar cells. RSC Publishing.
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- Design principles for the energy level tuning in donor/acceptor conjug
- Lecture 14: Electron-phonon coupling and attractive interaction; BCS ground st
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- Band-Gap Tuning in Acceptor-Donor-Acceptor Boron Difluoride Formazan
- Mechanisms of electron-phonon coupling unraveled in momentum and time. NIH.
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- Fundamental aspects of property tuning in push–pull molecules. RSC Publishing.
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Pharmacological Architecture of Furan-Thiophene Hybrids: A Technical Guide to Biological Potency and Mechanism
Executive Summary
The fusion of furan and thiophene pharmacophores represents a strategic approach in medicinal chemistry, leveraging the unique electronic and steric properties of two distinct five-membered heterocycles. While furan offers high electron density and hydrogen-bonding capability via its oxygen atom, thiophene contributes lipophilicity and metabolic stability through its sulfur center. This guide analyzes the synergistic biological potential of furan-substituted thiophenes, focusing on their application as antimicrobial and anticancer agents. It provides a technical roadmap for researchers, detailing structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols.
Chemical Architecture & SAR Logic
The biological efficacy of furan-substituted thiophenes is not accidental; it is a result of precise bioisosteric engineering.
The Bioisosteric Advantage
-
Thiophene (S-heterocycle): Exhibits aromaticity similar to benzene but with higher lipophilicity (LogP). This facilitates membrane permeability and hydrophobic interactions within enzyme active sites (e.g., kinases).
-
Furan (O-heterocycle): Less aromatic than thiophene but acts as a potent hydrogen bond acceptor. It often mimics the ribose ring in nucleosides or interacts with polar residues in receptor pockets.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes how specific structural modifications modulate biological activity.
| Structural Modification | Target Effect | Mechanistic Rationale |
| C2-Substitution (Thiophene) | Increased Potency | Direct interaction with the "hinge region" of kinase domains (e.g., VEGFR-2). |
| 5-Nitro Group (Furan) | Antimicrobial | Facilitates reductive activation by bacterial flavoproteins to form toxic radical intermediates.[1] |
| Chalcone Linker (-CO-CH=CH-) | Cytotoxicity | Michael acceptor reactivity; covalent binding to cysteine residues in tubulin or enzymes. |
| Amide/Hydrazone Linkers | Stability | Improves metabolic half-life and provides additional H-bond donor/acceptor sites. |
Therapeutic Applications & Mechanisms[1][2][3][4][5][6][7]
Oncological Targets: Kinase Inhibition & Apoptosis
Furan-thiophene hybrids have shown significant promise in inhibiting receptor tyrosine kinases (RTKs), specifically VEGFR-2 and the downstream AKT pathway.[2] The planarity of the thiophene ring allows for deep intercalation into the ATP-binding pocket, while the furan moiety extends to interact with the solvent-accessible regions or specific gatekeeper residues.
Visualization: VEGFR/AKT Signaling Inhibition
The following diagram illustrates the mechanistic interruption of cancer cell survival pathways by furan-substituted thiophenes.
Figure 1: Mechanism of Action showing ATP-competitive inhibition of VEGFR-2 by furan-thiophene hybrids, leading to the blockade of the PI3K/AKT survival pathway.
Antimicrobial Activity: The "Trojan Horse" Mechanism
Derivatives containing a 5-nitrofuran moiety fused or linked to a thiophene core exploit bacterial reductases.
-
Entry: The lipophilic thiophene facilitates passive diffusion across the bacterial cell wall.
-
Activation: Bacterial nitroreductases (Type I/II) reduce the nitro group.
-
Toxicity: Reactive radical intermediates damage DNA and inhibit ribosomal protein synthesis.[1]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal controls and standardized calculation methods.
Protocol A: Resazurin-Based Microdilution Assay (Antimicrobial)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of furan-thiophene derivatives against ESKAPE pathogens.
Materials:
-
96-well flat-bottom microplates.
-
Resazurin sodium salt (0.015% w/v in PBS).
-
Mueller-Hinton Broth (MHB).
-
Positive Control: Ciprofloxacin (standard antibiotic).
-
Negative Control: 1% DMSO in MHB (Vehicle).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB across the plate (Range: 512 µg/mL to 0.5 µg/mL). Final DMSO concentration must be
. -
Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Indicator Addition: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.
-
Readout:
-
Blue (Resazurin): No growth (Inhibition).
-
Pink (Resorufin): Growth (Metabolic reduction).
-
-
Validation: The assay is valid only if the Negative Control wells turn pink and the Sterility Control (media only) remains blue.
Protocol B: MTT Cytotoxicity Profiling (Anticancer)
Purpose: To quantify cell viability and calculate IC50 values in cancer cell lines (e.g., A549, MCF-7).
Workflow Visualization:
Figure 2: Step-by-step workflow for the MTT colorimetric assay.
Calculation:
-
OD: Optical Density at 570 nm.
-
IC50: Determine using non-linear regression (sigmoidal dose-response) in GraphPad Prism or similar software.
Synthesis & Grounding
While this guide focuses on biological activity, the accessibility of these compounds is critical. The Paal-Knorr synthesis remains the gold standard for generating the furan/thiophene core, often followed by Vilsmeier-Haack formylation to introduce aldehyde handles for further functionalization (e.g., Schiff bases).
Key Mechanistic Insight
Recent studies highlight that the electron-withdrawing nature of substituents on the phenyl ring attached to the furan/thiophene core significantly enhances antibacterial activity. Conversely, electron-donating groups (like -OCH3) tend to favor cytotoxicity against specific tumor lines by stabilizing the drug-receptor complex through pi-stacking interactions [4].
References
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ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. [Link]
-
Molecules. (2020).[3][4][5] In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. [Link]
-
Orient Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
SciSpace. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]
-
PubMed. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. [Link]
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Exploring the Chemical Space of Furan-Containing Heterocycles: A Technical Guide for Drug Discovery Professionals
Abstract
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems, such as phenyl rings, make it a privileged pharmacophore in a vast array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the chemical space of furan-containing heterocycles for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, reactivity, and structure-activity relationships (SAR), while also addressing the critical aspects of metabolic stability and potential toxicity. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed experimental protocols to empower the design and synthesis of novel furan-based therapeutics with enhanced efficacy and safety profiles.[3]
The Furan Ring: A Privileged Scaffold in Medicinal Chemistry
The furan ring is a versatile building block in drug design due to its distinct physicochemical properties.[1] Its planar structure, combined with the lone pair of electrons on the oxygen atom, contributes to a high degree of aromaticity and reactivity.[1] This inherent reactivity, particularly towards electrophilic substitution, allows for facile functionalization at various positions of the ring, enabling the exploration of a vast chemical space.[1][4]
Key Attributes of the Furan Scaffold:
-
Bioisosterism: The furan ring is often employed as a bioisostere for the phenyl group, offering a similar spatial arrangement but with altered electronic and lipophilic characteristics. This substitution can lead to improved metabolic stability, enhanced receptor binding, and modulated bioavailability.[1][2]
-
Polarity and Hydrogen Bonding: The presence of the ether oxygen atom introduces a degree of polarity and the capacity to act as a hydrogen bond acceptor, which can be crucial for interactions with biological targets.[1][4]
-
Reactivity: The furan ring is highly susceptible to electrophilic attack, primarily at the 2- and 5-positions. This predictable reactivity allows for targeted modifications to fine-tune the pharmacological properties of a molecule.[4][5]
The diverse biological activities exhibited by furan-containing compounds underscore their importance in drug discovery. These activities span a wide range of therapeutic areas, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardiovascular applications.[1][3][6][7][8]
Navigating the Synthetic Landscape of Furan Heterocycles
The construction of the furan ring can be achieved through a variety of synthetic methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Understanding these methods is paramount for the rational design and synthesis of novel furan-containing drug candidates.
Classical Furan Syntheses
Several named reactions have stood the test of time and remain valuable tools for the synthesis of furans.
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[9] The reaction typically proceeds under acidic conditions, leading to the cyclization and dehydration of the dicarbonyl substrate.
Mechanism: The reaction is initiated by the protonation of one carbonyl group, followed by enolization of the other. The subsequent intramolecular nucleophilic attack of the enol hydroxyl group on the protonated carbonyl forms a cyclic hemiacetal intermediate, which then dehydrates to yield the furan ring.[10]
Caption: Paal-Knorr Furan Synthesis Mechanism.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Synthesis
-
To a solution of acetonylacetone (1,4-hexanedione) (10 mmol) in glacial acetic acid (20 mL) is added concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (100 mL) and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, then with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford 2,5-dimethylfuran.
The Fiest-Benary synthesis provides a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[11][12][13] This method allows for the introduction of a wider range of substituents on the furan ring.
Mechanism: The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in an SN2 reaction. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization and subsequent dehydration to furnish the furan product.[11]
Substrate Scope and Reaction Conditions:
| Component | Examples | Notes |
| α-Halo Ketone | Chloroacetone, Bromoacetone, Phenacyl halides | Reactivity: I > Br > Cl.[11] |
| β-Dicarbonyl | Ethyl acetoacetate, Acetylacetone, Diethyl malonate | Determines the substitution pattern on the furan ring.[11] |
| Base | Pyridine, Triethylamine, Ammonia | Mild bases are preferred to avoid side reactions like ester hydrolysis.[11][12] |
| Solvent | Ethanol, DMF, THF | The choice of solvent can influence reaction rates and yields.[11] |
Modern Synthetic Approaches
In addition to the classical methods, a number of modern synthetic strategies have been developed to access functionalized furans with greater efficiency and diversity. These include transition metal-catalyzed cyclizations, domino reactions, and multicomponent reactions.[14]
The Reactivity of the Furan Ring: A Gateway to Chemical Diversity
The electron-rich nature of the furan ring dictates its reactivity, making it highly susceptible to electrophilic substitution reactions.[1] The preferred sites of substitution are the C2 and C5 positions, which are more activated than the C3 and C4 positions.
Electrophilic Substitution Reactions
-
Nitration: Furan can be nitrated using mild nitrating agents like acetyl nitrate at low temperatures to yield 2-nitrofuran.[5][15]
-
Halogenation: Direct halogenation of furan is often vigorous and can lead to polysubstituted products and polymerization. Milder conditions and specific reagents are required to achieve monohalogenation.[5][15]
-
Acylation: Friedel-Crafts acylation of furan with acid anhydrides or acyl halides in the presence of a Lewis acid catalyst readily affords 2-acylfurans.[5]
-
Formylation: The Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide is a common method for the formylation of furan to produce furfural.[5]
Other Important Reactions
-
Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with reactive dienophiles, although the aromaticity of the furan ring makes this reaction less favorable than with non-aromatic dienes.[5]
-
Reduction: Catalytic hydrogenation of furan over a nickel or palladium catalyst leads to the formation of tetrahydrofuran (THF), a widely used solvent.[5][16]
-
Ring-Opening Reactions: Under strongly acidic conditions, the furan ring can undergo protonation and subsequent ring-opening.[15][17]
Caption: Key Reactions of the Furan Ring.
Furan-Containing Compounds in Drug Discovery: A Therapeutic Overview
The furan moiety is a key component in a multitude of clinically approved drugs and promising drug candidates.[8][18] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Table of Representative Furan-Containing Drugs:
| Drug Name | Therapeutic Class | Role of the Furan Ring |
| Nitrofurantoin | Antibacterial | The nitro-substituted furan ring is essential for its antimicrobial activity through reductive activation in bacterial cells.[1][5] |
| Ranitidine | H2 Receptor Antagonist | The furan ring acts as a scaffold and contributes to the overall binding affinity to the H2 receptor.[5][19] |
| Furosemide | Loop Diuretic | The furan ring is a key structural component of this potent diuretic.[5][19] |
| Amiodarone | Antiarrhythmic | The benzofuran core is crucial for its activity as a multi-channel blocker.[8] |
| Lapatinib | Anticancer | The furan-containing side chain plays a role in the binding to the EGFR and HER2 tyrosine kinases.[8] |
Metabolic Considerations and Toxicity of Furan-Containing Compounds
While the furan ring is a valuable pharmacophore, it is not without its liabilities. A critical consideration in the development of furan-containing drugs is the potential for metabolic activation to reactive and potentially toxic intermediates.[1][20]
Mechanism of Furan-Induced Toxicity
The primary mechanism of furan toxicity involves the cytochrome P450-mediated oxidation of the furan ring to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[20][21][22] BDA is a soft electrophile that can readily react with cellular nucleophiles, including glutathione (GSH), proteins, and DNA, leading to cellular dysfunction, oxidative stress, and, in some cases, carcinogenicity.[3][20][22]
Caption: Metabolic Activation and Toxicity of Furan.
Strategies to Mitigate Furan-Related Toxicity
Given the potential for metabolic activation, medicinal chemists employ several strategies to design safer furan-containing drugs:
-
Substitution: The introduction of substituents on the furan ring can alter its metabolic fate. Electron-withdrawing groups can decrease the rate of oxidative metabolism, while bulky substituents can sterically hinder the approach of P450 enzymes.
-
Bioisosteric Replacement: In cases where the furan ring is a metabolic liability, it can be replaced with other five-membered heterocycles such as thiophene or pyrrole, or even a phenyl ring, provided the biological activity is maintained.
-
Blocking Metabolic Hotspots: If the site of metabolic oxidation is known, it can be blocked by introducing a metabolically stable group, such as a fluorine atom.
Future Perspectives and Conclusion
The exploration of the chemical space of furan-containing heterocyles continues to be a vibrant and fruitful area of research in drug discovery. The development of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity and structure-toxicity relationships, will undoubtedly lead to the discovery of new and improved furan-based therapeutics. By carefully navigating the synthetic landscape, understanding the nuances of furan reactivity, and proactively addressing potential metabolic liabilities, researchers can unlock the full therapeutic potential of this remarkable heterocyclic scaffold. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists dedicated to this exciting and impactful field.[7]
References
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Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX. (n.d.). Slideshare. Retrieved February 6, 2026, from [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (2019). Der Pharma Chemica, 11(1), 20-41. Retrieved February 6, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025). Oriental Journal of Chemistry, 41(4). Retrieved February 6, 2026, from [Link]
-
Furan | Synthesis, Polymerization, Reactions. (2012, January 8). Britannica. Retrieved February 6, 2026, from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research, 13, 451–463. Retrieved February 6, 2026, from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025). orientjchem.org. Retrieved February 6, 2026, from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Pharmacological activity of furan derivatives. (2024). Retrieved February 6, 2026, from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 164-172. Retrieved February 6, 2026, from [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci, 6(1), 136-145. Retrieved February 6, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved February 6, 2026, from [Link]
-
Clinically approved drugs containing furan ring. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). Drug Metabolism and Disposition, 50(4), 469-481. Retrieved February 6, 2026, from [Link]
-
Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. (2012). Chemical Research in Toxicology, 25(8), 1729–1738. Retrieved February 6, 2026, from [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2011). Chemical Research in Toxicology, 24(9), 1421–1435. Retrieved February 6, 2026, from [Link]
-
A Novel Furan Ring Construction and Syntheses of 4- and 4,5-Substituted 2-(.alpha.-Heterocyclylalkyl)furans. (1996). The Journal of Organic Chemistry, 61(12), 4059–4066. Retrieved February 6, 2026, from [Link]
-
Synthesis and biological activities of furan derivatives. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Feist–Benary synthesis. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Five Member Heterocycles Reactivity of Furan. (2020, August 20). YouTube. Retrieved February 6, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for 5-(Furan-2-yl)thiophen-2-amine in Medicinal Chemistry
Introduction: The Strategic Value of Fused Heterocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Among the myriad of scaffolds available to medicinal chemists, those incorporating five-membered aromatic heterocycles such as furan and thiophene have proven to be particularly fruitful.[1] These rings are not merely passive components of a larger molecule; they actively contribute to the compound's physicochemical properties, including metabolic stability, receptor binding affinity, and overall bioavailability, often serving as effective bioisosteres for phenyl groups.[2] The strategic fusion of these two important heterocycles into a single entity, 5-(Furan-2-yl)thiophen-2-amine, presents a unique and compelling starting point for the development of new therapeutic agents across a range of disease areas.
The inherent chemical properties of the furan and thiophene rings, including their distinct electronic distributions and hydrogen bonding capabilities, offer a rich playground for molecular design. The amine functionality at the 2-position of the thiophene ring provides a versatile handle for further chemical elaboration, allowing for the construction of diverse libraries of compounds for biological screening. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential applications of this compound in medicinal chemistry.
Synthesis of this compound: A Plausible Approach via the Gewald Reaction
The Gewald reaction, a robust and versatile one-pot, multi-component reaction, stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[3][4] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[3] Given the structure of our target molecule, a plausible and efficient synthetic route can be envisioned utilizing a furan-containing carbonyl compound as a key starting material.
Proposed Synthetic Protocol: Gewald Synthesis of this compound
This protocol outlines a proposed method for the synthesis of this compound based on the principles of the Gewald reaction.
Reaction Scheme:
Caption: Proposed Gewald synthesis of this compound.
Materials and Reagents:
-
2-Acetylfuran (or Furan-2-carbaldehyde)
-
Malononitrile (or Ethyl Cyanoacetate)
-
Elemental Sulfur (S₈)
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or another suitable solvent like methanol or DMF)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)
-
Silica gel for column chromatography (if necessary)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylfuran (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Addition of Base and Sulfur: To the stirred solution, add morpholine (0.1-0.2 eq) as a catalyst, followed by the addition of elemental sulfur (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates and conditions.
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.
-
Purification:
-
Filtration: If a precipitate has formed, collect the crude product by filtration and wash it with cold ethanol.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) to yield the pure this compound.
-
Column Chromatography: If recrystallization is not sufficient, the product can be purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Choice of Carbonyl: 2-Acetylfuran is a readily available starting material that will lead to a methyl group at the 4-position of the thiophene ring. Using furan-2-carbaldehyde would result in a hydrogen at this position.
-
Active Methylene Nitrile: Malononitrile is a common choice and leads to a cyano group at the 3-position, which can be further functionalized. Ethyl cyanoacetate would yield an ester at this position.
-
Base Catalyst: Morpholine is a commonly used base for the Gewald reaction, facilitating the initial Knoevenagel condensation.[5] The amount is catalytic as it is regenerated during the reaction cycle.
-
Solvent: Ethanol is a good choice as it is a polar protic solvent that can dissolve the reactants and facilitate the reaction, and it is also a common solvent for recrystallization of the product.
Application Notes: Leveraging this compound in Drug Discovery
The this compound scaffold is a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. The primary amino group serves as a key point for diversification, allowing for the introduction of various functionalities through reactions such as acylation, sulfonylation, urea/thiourea formation, and reductive amination.
Development of Protein Kinase Inhibitors for Oncology
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminothiophene core is a known pharmacophore in several kinase inhibitors.[6] Derivatives of this compound can be designed to target the ATP-binding site of various kinases.
Workflow for Developing Kinase Inhibitors:
Caption: Drug discovery workflow for kinase inhibitors.
Protocol for N-Acylation:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution.
-
Acylating Agent: Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 eq) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated derivative.
Table 1: Representative Kinase Inhibitory Activity of Thiophene and Furan Derivatives
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| 5-pyrrolopyridinyl-2-thiophenecarboxamide | AKT | Subnanomolar | [7] |
| 4-(Thiophen-2-yl)pyrimidine | Aurora Kinase A/B | 0.008 / 0.0092 | [6] |
| Furan-2-yl(phenyl)methanone | Protein Tyrosine Kinase | Varies (some < Genistein) | [8] |
| Oxindole with imidazole | TLK2 | 0.240 | [9] |
Note: The data presented are for structurally related compounds and serve to illustrate the potential of the furan-thiophene scaffold.
Design of Novel Antimicrobial Agents
The emergence of multidrug-resistant bacteria is a major global health threat, necessitating the development of new classes of antibiotics. Furan and thiophene derivatives have a long history of use as antimicrobial agents.[10][11] The this compound scaffold can be elaborated to generate novel compounds with potent antibacterial and antifungal activity.
Protocol for a Minimum Inhibitory Concentration (MIC) Assay:
-
Compound Preparation: Prepare a stock solution of the synthesized derivative in dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Representative Antimicrobial Activity of Thiophene and Furan Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 5-(Thiophen-2-yl)-phenyl pyrazoline | Aeromonas hydrophila | 10-40 | [12] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | HepG-2 (Anticancer) | 4.37 µM | [10] |
| Nitrofuran derivative | Histoplasma capsulatum | 0.48 | [13] |
| Furan-based pyrimidine-thiazolidinone | E. coli | 12.5 | |
| Thiophene carboxamide | Colistin-Resistant A. baumannii | 16-32 | [8] |
Note: The data presented are for structurally related compounds and serve to illustrate the potential of the furan-thiophene scaffold.
Exploration as Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The furan and thiophene nuclei are present in several anti-inflammatory drugs.[2] Derivatives of this compound can be investigated as inhibitors of key inflammatory targets, such as cyclooxygenase (COX) enzymes or cytokine signaling pathways. For instance, the CXCR4 receptor, a key player in inflammation, has been successfully targeted by thiophene-based antagonists.
Conclusion: A Scaffold with Rich Potential
This compound represents a highly attractive and versatile scaffold for medicinal chemistry. Its straightforward synthesis via the Gewald reaction provides a reliable and scalable route to this key intermediate. The strategic combination of the furan and thiophene heterocycles, coupled with the reactive amino group, offers a wealth of opportunities for the design and synthesis of novel therapeutic agents. The examples provided in these application notes, drawn from the broader literature on related furan and thiophene derivatives, underscore the immense potential of this scaffold in the development of new treatments for cancer, infectious diseases, and inflammatory conditions. As our understanding of the structure-activity relationships of these compounds grows, so too will the likelihood of translating this potential into clinically successful drugs.
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Gewald reaction - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
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Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - MDPI. (2021). Retrieved February 6, 2026, from [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. (2019). Retrieved February 6, 2026, from [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed. (2018). Retrieved February 6, 2026, from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. (2023). Retrieved February 6, 2026, from [Link]
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Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives - ResearchGate. (2014). Retrieved February 6, 2026, from [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. (2022). Retrieved February 6, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (2010). Retrieved February 6, 2026, from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (2024). Retrieved February 6, 2026, from [Link]
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Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate - RSC Advances (RSC Publishing). (2026). Retrieved February 6, 2026, from [Link]
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Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors - PubMed. (2019). Retrieved February 6, 2026, from [Link]
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Furans, thiophenes and related heterocycles in drug discovery - PubMed. (2005). Retrieved February 6, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Publishing. (2024). Retrieved February 6, 2026, from [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed Central. (2024). Retrieved February 6, 2026, from [Link]
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Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule - NIScPR. (2023). Retrieved February 6, 2026, from [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2022). Retrieved February 6, 2026, from [Link]
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European Journal of Medicinal Chemistry - ePrints Soton - University of Southampton. (2024). Retrieved February 6, 2026, from [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - Springer. (2017). Retrieved February 6, 2026, from [Link]
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Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF - ResearchGate. (2017). Retrieved February 6, 2026, from [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. (2022). Retrieved February 6, 2026, from [Link]
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IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
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Pharmacological activity of furan derivatives - World Journal of Pharmaceutical Research. (2023). Retrieved February 6, 2026, from [Link]
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5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed. (2014). Retrieved February 6, 2026, from [Link]
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Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed. (2009). Retrieved February 6, 2026, from [Link]
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Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties | Request PDF - ResearchGate. (2016). Retrieved February 6, 2026, from [Link]
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. (2021). Retrieved February 6, 2026, from [Link]
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Derivatization of the amino group of 5-(Furan-2-yl)thiophen-2-amine
Anwendungsleitfaden und Protokolle zur Derivatisierung der Aminogruppe von 5-(Furan-2-yl)thiophen-2-amin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die chemische Modifikation der primären Aminogruppe von 5-(Furan-2-yl)thiophen-2-amin. Als wichtige heterozyklische Verbindung dient dieses Molekül als vielseitiger Baustein in der medizinischen Chemie und den Materialwissenschaften.[1][2][3] Die Derivatisierung seiner Aminogruppe ist eine grundlegende Strategie, um seine physikochemischen Eigenschaften zu modulieren, neue pharmakologische Aktivitäten zu erschließen und umfangreiche Substanzbibliotheken für das Wirkstoffscreening zu erstellen.
Die hier beschriebenen Methoden – Acylierung, Sulfonylierung und die Bildung von Schiff-Basen – stellen fundamentale Transformationen dar, die es Forschern ermöglichen, die molekulare Architektur gezielt zu verändern und neue Leitstrukturen zu entwickeln.
Teil 1: Acylierung – Synthese von Amiden
Die Umwandlung der Aminogruppe in eine Amidbindung ist eine der robustesten und am weitesten verbreiteten Reaktionen in der organischen Synthese. Amide sind chemisch stabil und spielen eine zentrale Rolle in der Biochemie und Pharmakologie. Die Reaktion beinhaltet den nukleophilen Angriff des Amins auf ein Acylierungsreagenz, wie ein Säurechlorid oder -anhydrid.
Wissenschaftlicher Hintergrund und Kausalität
Die hohe Reaktivität von Acylchloriden erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um Nebenreaktionen zu minimieren. Die Reaktion ist stark exotherm; daher ist eine anfängliche Kühlung entscheidend, um die Zersetzung von Reagenzien und die Bildung von unerwünschten Nebenprodukten zu verhindern. Eine Base ist unerlässlich, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren. Ohne eine Base würde das HCl das primäre Amin des Ausgangsmaterials protonieren, es in ein Ammoniumsalz umwandeln und es dadurch für den nukleophilen Angriff desaktivieren.
Protokoll 1.1: Acetylierung mit Acetylchlorid
Dieses Protokoll beschreibt die Synthese von N-(5-(Furan-2-yl)thiophen-2-yl)acetamid.
Materialien und Reagenzien:
-
5-(Furan-2-yl)thiophen-2-amin
-
Acetylchlorid
-
Triethylamin (TEA) oder Pyridin
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasser (destilliert)
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Standard-Laborglaswaren, Magnetrührer, Eisbad
Schritt-für-Schritt-Methodik:
-
Reaktionsaufbau: In einem trockenen 100-ml-Rundkolben werden 1,0 Äquivalent 5-(Furan-2-yl)thiophen-2-amin in wasserfreiem DCM gelöst.
-
Basenzugabe: Es werden 1,2 Äquivalente Triethylamin zur Lösung gegeben. Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Zugabe des Acylierungsreagenzes: Unter kräftigem Rühren werden 1,1 Äquivalente Acetylchlorid, gelöst in einer kleinen Menge wasserfreiem DCM, langsam tropfenweise zugegeben.
-
Reaktion: Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird für 2-4 Stunden bei Raumtemperatur gerührt.
-
Reaktionsüberwachung: Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Quantitative Datenübersicht
| Reagenz | Äquivalente | Rolle | Reaktionstemperatur | Typische Ausbeute |
|---|---|---|---|---|
| 5-(Furan-2-yl)thiophen-2-amin | 1.0 | Substrat | 0 °C bis RT | 85-95% |
| Acetylchlorid | 1.1 | Acylierungsreagenz | 0 °C (Zugabe) |
| Triethylamin | 1.2 | Base | 0 °C bis RT | |
Abbildung 1: Workflow für die Acylierung.
Teil 2: Sulfonylierung – Synthese von Sulfonamiden
Die Sulfonamid-Funktion ist ein wichtiger Pharmakophor, der in zahlreichen zugelassenen Medikamenten vorkommt. Die Reaktion eines primären Amins mit einem Sulfonylchlorid führt zur Bildung einer stabilen Sulfonamidbindung.[4]
Wissenschaftlicher Hintergrund und Kausalität
Im Gegensatz zur Acylierung verläuft die Sulfonylierung oft langsamer und erfordert möglicherweise höhere Temperaturen oder längere Reaktionszeiten. Pyridin ist ein besonders geeignetes Lösungsmittel und eine Base für diese Reaktion, da es nicht nur den entstehenden Chlorwasserstoff neutralisiert, sondern auch als nukleophiler Katalysator fungiert, indem es intermediär ein hochreaktives Sulfonylpyridinium-Salz bildet. Die resultierende Sulfonamidbindung ist hydrolytisch wesentlich stabiler als eine Amidbindung, was für die Entwicklung von Medikamenten mit längerer Halbwertszeit von Vorteil ist.
Protokoll 2.1: Tosylierung mit p-Toluolsulfonylchlorid (TsCl)
Dieses Protokoll beschreibt die Synthese von N-(5-(Furan-2-yl)thiophen-2-yl)-4-methylbenzolsulfonamid.
Materialien und Reagenzien:
-
5-(Furan-2-yl)thiophen-2-amin
-
p-Toluolsulfonylchlorid (TsCl)
-
Pyridin, wasserfrei
-
Eiswasser
-
Standard-Laborglaswaren
Schritt-für-Schritt-Methodik:
-
Reaktionsaufbau: In einem trockenen Rundkolben wird 1,0 Äquivalent 5-(Furan-2-yl)thiophen-2-amin in wasserfreiem Pyridin gelöst und auf 0 °C gekühlt.
-
Zugabe des Sulfonylierungsreagenzes: 1,1 Äquivalente festes p-Toluolsulfonylchlorid werden portionsweise unter Rühren zugegeben.
-
Reaktion: Die Mischung wird langsam auf Raumtemperatur erwärmt und für 12-18 Stunden gerührt. In einigen Fällen kann ein leichtes Erwärmen auf 40-50 °C erforderlich sein, um die Reaktion zu vervollständigen.
-
Reaktionsüberwachung: Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig in ein Becherglas mit Eiswasser gegossen, was zur Ausfällung des Produkts führt.
-
Isolierung und Aufreinigung: Der Feststoff wird durch Vakuumfiltration abgetrennt, gründlich mit kaltem Wasser gewaschen, um Pyridin-Hydrochlorid zu entfernen, und anschließend an der Luft oder im Vakuum getrocknet. Bei Bedarf kann eine weitere Reinigung durch Umkristallisation erfolgen.
Quantitative Datenübersicht
| Reagenz | Äquivalente | Rolle | Reaktionstemperatur | Typische Ausbeute |
|---|---|---|---|---|
| 5-(Furan-2-yl)thiophen-2-amin | 1.0 | Substrat | 0 °C bis RT | 75-90% |
| p-Toluolsulfonylchlorid | 1.1 | Sulfonylierungsreagenz | 0 °C bis RT |
| Pyridin | Überschuss | Base & Lösungsmittel | 0 °C bis RT | |
Abbildung 2: Workflow für die Sulfonylierung.
Teil 3: Bildung von Schiff-Basen – Synthese von Iminen
Die Kondensation eines primären Amins mit einem Aldehyd oder Keton führt zur Bildung einer Imin- oder Schiff-Base-Bindung (C=N).[5] Diese Reaktion ist fundamental für die Synthese von Liganden in der Koordinationschemie und als Zwischenstufe für weitere Transformationen, wie die reduktive Aminierung.
Wissenschaftlicher Hintergrund und Kausalität
Die Bildung von Schiff-Basen ist eine Gleichgewichtsreaktion. Um hohe Ausbeuten zu erzielen, muss das als Nebenprodukt entstehende Wasser aus dem Reaktionsgemisch entfernt werden.[6] Dies kann durch azeotrope Destillation mit einem Dean-Stark-Apparat (bei Verwendung von Lösungsmitteln wie Toluol) oder durch den Einsatz von Dehydratisierungsmitteln erreicht werden. Ein saurer Katalysator (z.B. Essigsäure) beschleunigt die Reaktion, indem er die Carbonylgruppe des Aldehyds protoniert und so deren Elektrophilie für den Angriff des Amins erhöht.
Protokoll 3.1: Kondensation mit Benzaldehyd
Dieses Protokoll beschreibt die Synthese von (E)-N-Benzyliden-5-(furan-2-yl)thiophen-2-amin.
Materialien und Reagenzien:
-
5-(Furan-2-yl)thiophen-2-amin
-
Benzaldehyd
-
Ethanol oder Toluol
-
Eisessig (katalytische Menge)
-
Dean-Stark-Apparat (bei Verwendung von Toluol)
-
Standard-Laborglaswaren
Schritt-für-Schritt-Methodik:
-
Reaktionsaufbau: In einem Rundkolben werden 1,0 Äquivalent 5-(Furan-2-yl)thiophen-2-amin und 1,05 Äquivalente Benzaldehyd in Ethanol oder Toluol gelöst.
-
Katalysatorzugabe: Es werden 2-3 Tropfen Eisessig hinzugefügt.
-
Reaktion: Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt. Bei Verwendung von Toluol wird ein Dean-Stark-Apparat eingesetzt, um das entstehende Wasser zu entfernen.
-
Reaktionsüberwachung: Die Reaktion wird mittels DC auf die Bildung des Produkts und den Verbrauch des Amins überwacht.
-
Isolierung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das Produkt fällt oft als kristalliner Feststoff aus.
-
Aufreinigung: Der Feststoff wird abfiltriert, mit einer kleinen Menge kaltem Ethanol gewaschen, um überschüssigen Benzaldehyd zu entfernen, und getrocknet.
Quantitative Datenübersicht
| Reagenz | Äquivalente | Rolle | Reaktionstemperatur | Typische Ausbeute |
|---|---|---|---|---|
| 5-(Furan-2-yl)thiophen-2-amin | 1.0 | Substrat | Rückfluss | 80-95% |
| Benzaldehyd | 1.05 | Elektrophil | Rückfluss |
| Eisessig | Katalytisch | Säurekatalysator | Rückfluss | |
Abbildung 3: Workflow zur Bildung von Schiff-Basen.
Analytische Charakterisierung der Derivate
Die erfolgreiche Synthese der Zielverbindungen muss durch spektroskopische Methoden bestätigt werden.
-
NMR-Spektroskopie (¹H und ¹³C): Die Derivatisierung führt zu charakteristischen Änderungen. Bei der Acylierung und Sulfonylierung verschwindet das breite Signal der -NH₂-Protonen und wird durch ein einzelnes, schärferes -NH-Signal ersetzt. Neue Signale, die den hinzugefügten Acetyl-, Tosyl- oder Benzylidengruppen entsprechen, erscheinen in den erwarteten Bereichen.
-
IR-Spektroskopie: Das Verschwinden der N-H-Streckschwingungen des primären Amins (typischerweise zwei Banden um 3300-3400 cm⁻¹) und das Erscheinen neuer, charakteristischer Banden sind entscheidende Indikatoren. Dazu gehören eine starke C=O-Streckschwingung für Amide (ca. 1650-1680 cm⁻¹), S=O-Streckschwingungen für Sulfonamide (ca. 1350 und 1160 cm⁻¹) und eine C=N-Streckschwingung für Imine (ca. 1620-1640 cm⁻¹).[3][7]
-
Massenspektrometrie (MS): Diese Methode wird verwendet, um das Molekulargewicht des Produkts zu bestätigen und die erwartete Molekülionenmasse zu verifizieren.
Schlussfolgerung
Die Derivatisierung der Aminogruppe von 5-(Furan-2-yl)thiophen-2-amin mittels Acylierung, Sulfonylierung und Iminbildung sind effiziente und vielseitige Methoden zur Erzeugung einer breiten Palette von neuen Molekülen. Diese Protokolle bieten eine solide Grundlage für Forscher in der organischen und medizinischen Chemie, um die chemische Vielfalt zu erweitern und neue Verbindungen mit potenziellen therapeutischen oder materiellen Anwendungen zu synthetisieren und zu untersuchen.[2]
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Application Notes & Protocols: 5-(Furan-2-yl)thiophen-2-amine in Materials Science
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-(Furan-2-yl)thiophen-2-amine in materials science. This compound, a unique heterocyclic structure combining electron-rich furan and thiophene rings, serves as a versatile building block for advanced functional materials. Its inherent electronic properties, coupled with the reactive amine group, make it a prime candidate for developing organic semiconductors, conductive polymers, and sensing platforms. This guide will cover its synthesis, characterization, and detailed protocols for its application in organic electronics, specifically focusing on electropolymerization to create conductive polymer films.
Introduction: The Strategic Value of the Furan-Thiophene Heterocyclic System
In the landscape of organic materials, five-membered heterocyclic compounds like furan and thiophene are foundational.[1] Thiophene, in particular, has been a cornerstone for developing π-conjugated polymers due to the ability of sulfur's 3d orbitals to enhance aromaticity and intermolecular interactions.[2] Furan, while less aromatic, offers a more planar backbone conformation due to the smaller size of the oxygen atom, which can be beneficial for molecular packing and charge transport.[2]
The molecule this compound strategically combines these two moieties. This "donor-acceptor" type structure, where the furan and thiophene rings act as π-electron systems, is a key design principle for tuning the electronic properties of organic materials. The amine (-NH2) group at the 2-position of the thiophene ring provides a crucial site for polymerization or further functionalization, enabling the creation of more complex architectures. The resulting materials are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[3] This guide will provide the foundational knowledge and practical protocols to leverage this promising monomer.
Foundational Protocols: Synthesis and Characterization
Before any material application can be explored, a reliable and verifiable synthesis of the monomer is paramount. This section outlines a common synthetic route and the essential characterization techniques to validate the purity and identity of this compound.
Synthesis Protocol: A Multistep Approach
The synthesis of 2-aminothiophenes can be achieved through methods like the Gewald aminothiophene synthesis.[4][5] The following protocol is a representative pathway, which involves the coupling of furan and thiophene precursors, followed by the introduction of the amine group.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-Bromothiophene
-
Furan-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene, Ethanol, Water (deoxygenated)
-
N-Bromosuccinimide (NBS)
-
Sodium amide (NaNH2)
-
Liquid ammonia
-
Standard reflux and Schlenk line glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Methodology:
Step 1: Suzuki Coupling to form 2-(Furan-2-yl)thiophene
-
To a 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a 4:1 mixture of deoxygenated toluene and ethanol as the solvent.
-
Purge the solution with argon for 20 minutes.
-
Add the catalyst system: Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Perform a liquid-liquid extraction using ethyl acetate and water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(furan-2-yl)thiophene.
Step 2: Bromination to form 5-Bromo-2-(furan-2-yl)thiophene
-
Dissolve the product from Step 1 in a suitable solvent like dimethylformamide (DMF).
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the brominated intermediate.
Step 3: Amination to form this compound
-
In a flask equipped for reactions in liquid ammonia, dissolve the brominated intermediate from Step 2.
-
Carefully add sodium amide (NaNH2) (1.5 eq) at -78 °C.
-
Stir the reaction mixture for 2-3 hours.
-
Quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate. Dissolve the residue in water and extract with ether.
-
Dry the organic phase and concentrate under reduced pressure. Purify by chromatography to obtain the final product, this compound.
Physicochemical Characterization (Self-Validation)
It is critical to confirm the identity and purity of the synthesized monomer. This ensures reproducibility in subsequent material fabrication steps.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Distinct signals for the furan and thiophene ring protons, as well as a characteristic signal for the amine (-NH2) protons. The coupling constants will confirm the substitution pattern. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the carbon atoms in both the furan and thiophene rings. |
| FT-IR | Identification of functional groups. | Characteristic peaks for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C-S/C-O stretching vibrations.[6] |
| UV-Vis Spectroscopy | To determine the electronic absorption properties and estimate the optical bandgap. | An absorption maximum (λ_max) in the UV-visible range, indicative of the π-π* transitions within the conjugated system. |
| Cyclic Voltammetry (CV) | To determine the oxidation potential and estimate HOMO/LUMO energy levels. | An irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the π-system. The onset of this wave is crucial for calculating the HOMO level. |
Application Protocol: Electropolymerization for Conductive Films
The amine group on this compound makes it an excellent candidate for electrochemical polymerization. This process allows for the direct growth of a conductive polymer film onto an electrode surface, offering precise control over film thickness and morphology.[7] The resulting polymer, poly(this compound), is a promising material for various electronic applications.[3]
Objective: To fabricate a conductive film of poly(this compound) on an Indium Tin Oxide (ITO) coated glass substrate via potentiostatic electropolymerization.
Causality Behind Experimental Choices:
-
Solvent & Electrolyte: Acetonitrile is a common solvent for electropolymerization due to its wide potential window and high dielectric constant.[8] A supporting electrolyte, like tetrabutylammonium tetrafluoroborate (TBATFB), is required to ensure conductivity of the solution.[9]
-
Monomer Concentration: A concentration of ~0.1 M is typically sufficient to allow for a reasonable polymerization rate without causing precipitation or solution viscosity issues.
-
Potential: The applied potential must be high enough to overcome the oxidation potential of the monomer, initiating the polymerization process.[10] However, excessively high potentials can lead to over-oxidation and degradation of the polymer film.[10] Therefore, a potential slightly above the monomer's oxidation peak (determined by CV) is ideal.
Materials:
-
This compound (synthesized and characterized as above)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium tetrafluoroborate (TBATFB)
-
ITO-coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Protocol:
-
Electrode Preparation: Clean the ITO-coated glass slide by sonicating sequentially in acetone, and isopropanol for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Electrolyte Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBATFB in anhydrous acetonitrile. Add 0.1 M of the this compound monomer to this solution.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode. Ensure the electrodes are immersed in the electrolyte solution.
-
Cyclic Voltammetry Scan: Perform an initial CV scan (e.g., from 0 V to +1.5 V vs. Ag/AgCl) to confirm the monomer's oxidation potential in the chosen system. An increasing current in subsequent cycles indicates polymer deposition.
-
Potentiostatic Deposition: Apply a constant potential slightly anodic (positive) to the oxidation peak observed in the CV scan. The exact potential should be optimized but a starting point could be +1.2 V vs. Ag/AgCl.
-
Film Growth: Maintain the potential for a set duration (e.g., 60 to 300 seconds). The total charge passed during this time is proportional to the amount of polymer deposited. A colorful film should become visible on the ITO surface.
-
Post-Polymerization Treatment: After deposition, remove the electrode from the cell and rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Characterization: The resulting polymer film should be characterized using techniques like CV (in monomer-free electrolyte) to study its redox behavior, UV-Vis spectroscopy to determine its optical properties, and Scanning Electron Microscopy (SEM) to analyze its surface morphology.
Visualization of the Electropolymerization Workflow
The following diagram illustrates the key stages of the electropolymerization process, from monomer solution to the final, characterized polymer film.
Caption: Simplified mechanism of electropolymerization via radical cation coupling.
Safety and Handling
-
Chemical Hazards: Handle all organic solvents (Toluene, Acetonitrile, Dichloromethane) in a well-ventilated fume hood. Palladium catalysts, NBS, and sodium amide are toxic and/or reactive; consult the Safety Data Sheet (SDS) for each before use.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reaction Conditions: Reactions under inert atmosphere and those involving liquid ammonia require specialized training and equipment. Ensure proper setup and safety protocols are followed.
Conclusion and Future Outlook
This compound is a highly promising building block for advanced materials. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and subsequent electropolymerization into functional conductive films. The unique combination of furan and thiophene moieties offers a pathway to fine-tune the optoelectronic properties of resulting polymers. [11]Future research should focus on copolymerization with other monomers to create materials with tailored bandgaps and energy levels for specific applications, such as enhancing the efficiency of organic solar cells or the sensitivity of chemical sensors.
References
- Benchchem. Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers. Benchchem.
- Unknown. Synthesis of Furan and Thiophene.
- DR-NTU. Synthesis of furan-based molecule for organic electronics. DR-NTU.
- ScholarWorks@UARK. Co-polymers of Furan with Pyrrole or Thiophene: A Synthetic Study. ScholarWorks@UARK.
- Unknown. Five-membered Heterocycles Pyrrole, Furan and Thiophene.
- ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate.
- Chemical Society Reviews (RSC Publishing). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews (RSC Publishing).
- ResearchGate. Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate.
- ResearchGate. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene | Request PDF. ResearchGate.
- Benchchem. comparing the properties of thiophene versus furan derivatives in materials science. Benchchem.
- Journal of Applied Polymer Science. Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. Wiley Online Library.
- OpenRiver. Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Winona State University.
- Google Patents. WO1991019021A1 - Polymerization of thiophene and its derivatives. Google Patents.
- Unknown. Chemical and Electrochemical Polymerization of Thiophene Derivatives.
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- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 11. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Bioactive Compounds from 5-(Furan-2-yl)thiophen-2-amine: An Application and Protocol Guide
Introduction: The Furan-Thiophene Heterocyclic Scaffold as a Privileged Motif in Medicinal Chemistry
The confluence of furan and thiophene rings within a single molecular framework presents a unique and highly promising scaffold for the development of novel therapeutic agents. Both furan and thiophene are five-membered aromatic heterocycles that are key building blocks in a multitude of biologically active compounds.[1][2] The furan ring is a structural component in various pharmaceuticals, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3] Similarly, thiophene derivatives are recognized for their diverse pharmacological applications, acting as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[4][5] The combination of these two heterocycles in 5-(Furan-2-yl)thiophen-2-amine offers a synthetically versatile starting material with intrinsic biological potential, making it a focal point for the synthesis of new bioactive molecules.
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel bioactive compounds derived from this compound. We will explore key synthetic transformations, including the formation of Schiff bases and the construction of more complex heterocyclic systems, and discuss their potential as antimicrobial and anticancer agents. The methodologies presented herein are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with a solid foundation for further exploration of this promising chemical space.
Strategic Synthetic Pathways from this compound
The primary amino group on the thiophene ring of this compound is a key functional handle for a variety of chemical transformations. This nucleophilic center readily participates in condensation and cyclization reactions, allowing for the construction of a diverse library of derivatives.
Figure 1: Key synthetic routes from this compound.
Application Note I: Synthesis of Schiff Bases with Potential Antimicrobial Activity
Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7] The synthesis of Schiff bases from this compound involves a straightforward condensation reaction with various aldehydes and ketones. This approach allows for the systematic modification of the molecular structure to explore structure-activity relationships (SAR).
Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol is adapted from established methods for Schiff base synthesis.[8]
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., 4-nitrobenzaldehyde, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.
-
To this solution, add the desired aldehyde (1.0 eq.).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
Causality of Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used as they are good solvents for the reactants and the product often precipitates upon cooling, simplifying purification.
-
Catalyst: A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture increases the reaction rate, leading to a higher yield in a shorter time.
Figure 2: Workflow for Schiff base synthesis.
Expected Biological Activity of Furan-Thiophene Schiff Bases
Schiff bases derived from furan and thiophene moieties have demonstrated significant antimicrobial activity.[9] The presence of the furan-thiophene scaffold is expected to enhance the lipophilicity of the resulting Schiff bases, potentially facilitating their transport across microbial cell membranes. The imine bond is also crucial for their biological activity.
Table 1: Representative Antimicrobial Activity of Furan/Thiophene Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Thiophene-based pyrazolines | Aeromonas hydrophila | 12.5 - 25 | [10] |
| Thiophene-based pyrazolines | Staphylococcus aureus | 25 - 50 | [10] |
| Furan-triazole derivatives | Staphylococcus aureus | Increased activity with specific alkyl substituents | [11] |
| Thiophene-based heterocycles | Clostridium difficile | 2 - 4 | [4] |
Application Note II: Synthesis of Fused Heterocyclic Systems with Potential Anticancer Activity
Building upon the this compound core, more complex heterocyclic systems with potential anticancer activity can be synthesized through cyclocondensation reactions. Fused heterocyclic compounds often exhibit enhanced biological activity due to their rigid structures which can lead to more specific interactions with biological targets.[12]
Protocol 2: Synthesis of Pyrazoline Derivatives via Chalcone Intermediates
This protocol involves a two-step synthesis where a chalcone is first formed and then cyclized to a pyrazoline. This is a common and effective method for preparing pyrazoline derivatives.[10]
Step 1: Synthesis of Chalcone Intermediate
-
Synthesize the Schiff base from this compound and an appropriate acetophenone derivative following a procedure similar to Protocol 1.
-
The resulting N-aceto-substituted derivative is then condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH in ethanol) to yield the chalcone.
Step 2: Cyclization to Pyrazoline
Materials:
-
Chalcone intermediate from Step 1
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the chalcone (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq.).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitate is filtered, washed with water, and dried.
-
Recrystallize the product from a suitable solvent to obtain the pure pyrazoline derivative.
Causality of Experimental Choices:
-
Two-Step Synthesis: This approach allows for greater modularity in the synthesis, enabling the introduction of diverse substituents on both the chalcone backbone and the resulting pyrazoline ring.
-
Hydrazine: Hydrazine hydrate is the key reagent for the cyclization of the α,β-unsaturated ketone (chalcone) to form the five-membered pyrazoline ring.
Sources
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- 2. archives.ijper.org [archives.ijper.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 12. researchgate.net [researchgate.net]
In vitro biological evaluation of 5-(Furan-2-yl)thiophen-2-amine derivatives
Application Note: Strategic In Vitro Biological Profiling of 5-(Furan-2-yl)thiophen-2-amine Derivatives
Abstract
The this compound scaffold represents a privileged "hybrid pharmacophore," fusing the electron-rich furan and thiophene rings. This bi-heterocyclic structure is a potent bioisostere often integrated into Schiff bases, amides, and azo dyes to target microbial DNA gyrase or mammalian kinase domains. However, the electron-rich nature of the aminothiophene moiety presents unique challenges in stability and assay interference. This guide outlines a standardized, self-validating workflow for the biological evaluation of these derivatives, focusing on antimicrobial susceptibility and oncological cytotoxicity.
Visual Workflow: The Evaluation Pipeline
The following diagram illustrates the critical path from compound handling to mechanistic validation.
Figure 1: Strategic workflow for evaluating thiophene-furan hybrids. Note the parallel screening tracks to establish the Selectivity Index early in the pipeline.
Module 1: Compound Management & Stability
Scientific Rationale: Free 2-aminothiophenes are prone to oxidative dimerization and hydrolysis. The furan ring is acid-sensitive. Improper handling leads to "false toxicity" due to decomposition products rather than the parent molecule.
Protocol:
-
Storage: Store solid compounds as hydrochloride salts if possible. If free amines, store under inert gas (Ar/N2) at -20°C in amber vials.
-
Solubilization:
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Concentration: Prepare a 10 mM or 20 mg/mL master stock.
-
Sonicate: 5-(Furan-2-yl) derivatives are planar and may stack; sonicate for 5 minutes at room temperature.
-
Working Solution: Dilute immediately into culture media. Ensure final DMSO concentration is < 0.5% (v/v) for mammalian cells and < 1% for bacteria to avoid solvent toxicity.
-
Module 2: Antimicrobial Susceptibility Profiling
Rationale: These derivatives often target bacterial DNA gyrase or cell wall synthesis. The standard Zone of Inhibition (Kirby-Bauer) test is qualitative and poor for hydrophobic compounds like these due to slow agar diffusion. Broth Microdilution is the required standard (CLSI M07).[1]
Target Panel:
-
Gram-positive:Staphylococcus aureus (ATCC 29213), MRSA.
-
Gram-negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.
Step-by-Step Protocol (Broth Microdilution):
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well round-bottom plate.
-
Add 100 µL of compound (serially diluted 2-fold) to columns 1–10. Range: 128 µg/mL to 0.25 µg/mL.
-
Column 11: Growth Control (Bacteria + Solvent + Media).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Final volume: 200 µL.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout:
-
Visual: Look for the "button" of sedimented cells.
-
Absorbance: Read OD600nm.
-
MIC Definition: The lowest concentration with no visible growth (or <10% of growth control).
-
Data Table Template:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference (Ciprofloxacin) |
| TF-Amine-01 | ||||
| TF-Amine-02 |
Module 3: Oncological Cytotoxicity (MTT Assay)
Rationale: Thiophene-furan hybrids are potential DNA intercalators. We must assess cytotoxicity against cancer lines (e.g., MCF-7, HeLa) versus normal fibroblasts (e.g., L929) to determine the Selectivity Index (SI) .
Critical Pitfall (The "Reductive" Artifact): Thiophene derivatives containing free amines or sulfur can sometimes directly reduce the MTT tetrazolium salt, causing false positives (high absorbance = false viability).
-
Validation Step: Incubate compound + MTT without cells. If the solution turns purple, switch to the SRB Assay or ATP-Glo Assay .
Protocol (Standard MTT):
-
Seeding: Seed cancer cells at
cells/well in 96-well flat-bottom plates. Incubate 24h for attachment. -
Treatment: Remove old media. Add 100 µL fresh media containing serially diluted compounds.
-
Controls: Untreated cells (100% viability), 10% DMSO (Positive kill control), Doxorubicin (Reference drug).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.
-
Note: Protect from light.
-
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Calculation:
Module 4: Mechanistic Validation (Apoptosis Pathway)
If a compound shows IC50 < 10 µM, investigate the mechanism. Thiophene-furan derivatives typically induce apoptosis via the intrinsic mitochondrial pathway.
Pathway Diagram:
Figure 2: Proposed Mechanism of Action (MoA) for thiophene-furan derivatives.
Recommended Assays:
-
Annexin V/PI Staining: Differentiates early apoptosis (Annexin V+) from necrosis (PI+).
-
DCFH-DA Assay: Detects intracellular Reactive Oxygen Species (ROS).
-
DNA Binding (UV-Vis Titration): If the compound is planar, titrate with CT-DNA. Hypochromism (decrease in absorbance) indicates intercalation.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Samir, E., et al. (2016).[5] The Synthesis and Cytotoxicity of Novel Thiophene Derivatives. International Journal of Organic Chemistry, 6, 85-94.[5]
-
Kalaiarasan, P., et al. (2019). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences.
-
Stockert, J.C., et al. (2012).[6] MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets.[6] Acta Histochemica.
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- 4. tandfonline.com [tandfonline.com]
- 5. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols for Screening 5-(Furan-2-yl)thiophen-2-amine for Antibacterial Activity
Introduction: The Rationale for Investigating 5-(Furan-2-yl)thiophen-2-amine
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing furan and thiophene rings, represent a promising avenue for research. Both furan and thiophene moieties are present in numerous biologically active compounds and approved drugs, exhibiting a wide spectrum of activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, and the thiophene ring, its sulfur analog, are known to be important pharmacophores.[4][6]
The target compound, this compound, is a hybrid molecule that combines both of these privileged scaffolds. This structural combination offers a unique electronic and steric profile that could lead to novel interactions with bacterial targets. Thiophene-containing compounds have been suggested to exert their antimicrobial effects through mechanisms such as the stabilization of DNA-cleavage complexes.[7] Furan derivatives, on the other hand, have been shown to inhibit bacterial growth and biofilm formation.[1] The synergistic potential of these two rings within a single molecule provides a strong rationale for its investigation as a potential antibacterial agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound for antibacterial activity. The protocols outlined herein are grounded in established methodologies, emphasizing scientific integrity and providing a logical workflow from preliminary screening to more detailed characterization of antimicrobial effects.
PART 1: Preliminary Screening - Assessing Broad-Spectrum Activity
The initial phase of screening aims to determine if this compound possesses any antibacterial activity against a panel of clinically relevant bacteria. This panel should include both Gram-positive and Gram-negative organisms to assess the spectrum of activity.
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 25923) - A common cause of skin and soft tissue infections.
-
Bacillus cereus - A foodborne pathogen.
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its resistance.
-
Protocol 1.1: Agar Disk Diffusion Assay
The disk diffusion method is a widely used preliminary screening technique to qualitatively assess the antimicrobial activity of a compound. It is based on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with the test bacterium.
Causality Behind Experimental Choices: This method is chosen for its simplicity, low cost, and ability to screen multiple compounds against multiple organisms simultaneously. It provides a clear visual indication of activity (a zone of inhibition), which is sufficient for a " go/no-go " decision in early-stage screening.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 4-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[8]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure uniform growth.
-
-
Application of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The choice of solvent is critical and should be tested for its own antimicrobial activity.
-
Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile paper disks (6 mm diameter).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Incubation:
-
Place the impregnated disks onto the inoculated MHA plates.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Include a positive control (a disk with a known antibiotic, e.g., gentamicin) and a negative control (a disk with the solvent only).
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
-
The absence of a zone of inhibition indicates no activity, while a larger zone diameter generally corresponds to higher activity.
-
Data Presentation: Zone of Inhibition Diameters (mm)
| Test Organism | Compound Concentration | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Negative Control (Solvent) |
| S. aureus | e.g., 100 µ g/disk | |||
| B. cereus | e.g., 100 µ g/disk | |||
| E. coli | e.g., 100 µ g/disk | |||
| P. aeruginosa | e.g., 100 µ g/disk |
PART 2: Quantitative Analysis - Determining Potency
If this compound shows promising activity in the preliminary screening, the next step is to quantify its potency by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 2.1: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Causality Behind Experimental Choices: This method is the gold standard for determining MIC values due to its reproducibility and the ability to test a wide range of concentrations simultaneously in a 96-well plate format, which is amenable to higher throughput.
Step-by-Step Methodology:
-
Preparation of the 96-Well Plate:
-
Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a solution of this compound in CAMHB at twice the highest desired final concentration.
-
Add 100 µL of this compound solution to well 1.
-
-
Serial Dilution:
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution from well 2 to well 10.
-
Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in Protocol 1.1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The use of a viability indicator like resazurin can aid in the determination.
-
Protocol 2.2: Determining the Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Causality Behind Experimental Choices: While MIC indicates growth inhibition, MBC determines if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is a critical parameter in drug development.
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
-
Data Presentation: MIC and MBC Values (µg/mL)
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ||||
| E. coli |
-
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
PART 3: Visualization of Experimental Workflow
Caption: Workflow for antibacterial screening of this compound.
PART 4: Investigating the Mechanism of Action (Advanced)
Should this compound demonstrate significant bactericidal activity, further studies can be undertaken to elucidate its mechanism of action. Based on the activities of related compounds, several hypotheses can be explored.
Potential Mechanisms of Action for Thiophene and Furan Derivatives:
-
Inhibition of Cell Division: Some thiophenyl derivatives have been shown to inhibit the polymerization of the FtsZ protein, which is crucial for bacterial cell division.[13]
-
DNA Damage: Thiophene-containing compounds may stabilize DNA-cleavage complexes, leading to DNA damage.[7]
-
Membrane Permeabilization: Some thiophene derivatives have been found to increase bacterial membrane permeability.[14]
-
Quorum Sensing Inhibition: Furanones, a class of furan derivatives, can interfere with quorum sensing, a bacterial communication system that regulates virulence.[1]
Caption: Potential mechanisms of action for this compound.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial and quantitative screening of this compound for antibacterial activity. The combination of furan and thiophene moieties in this compound makes it a compelling candidate for discovery efforts. Positive results from these screens would warrant further investigation into its mechanism of action, toxicity, and potential for in vivo efficacy. The systematic approach outlined here ensures that the antibacterial potential of this novel compound is thoroughly and accurately evaluated.
References
-
ResearchGate. (n.d.). Thiophenes with antimicrobial activity isolated from natural sources. Retrieved from [Link]
-
MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). Journal of Inflammation Research. Retrieved from [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research.
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological activities of furan derivatives. Retrieved from [Link]
-
Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.). NULP. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. Retrieved from [Link]
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PubMed Central. Retrieved from [Link]
-
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024, February 6). PubMed. Retrieved from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
- MDPI. (n.d.).
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. Retrieved from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Academia.edu. Retrieved from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US. Retrieved from [Link]
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, characterization and antibacterial activity of some furan derivates and their complexes. (n.d.). RJPN. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10). CHAIN. Retrieved from [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). CD BioSciences. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and biological activity studies of furan derivatives. Retrieved from [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis, properties and biological activity of thiophene: A review [academia.edu]
- 5. rjpn.org [rjpn.org]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chainnetwork.org [chainnetwork.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. nih.org.pk [nih.org.pk]
- 12. goums.ac.ir [goums.ac.ir]
- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Antifungal Properties of Furan-Thiophene Derivatives
Executive Summary & Chemical Rationale
The rise of multi-drug resistant (MDR) fungal pathogens, particularly non-albicans Candida species and azole-resistant Aspergillus, necessitates the development of novel chemotypes. Furan and thiophene rings serve as critical bioisosteres in medicinal chemistry. Their incorporation into hybrid scaffolds (e.g., chalcones, Schiff bases, or azole hybrids) offers distinct pharmacological advantages:
-
Lipophilicity Modulation: Thiophene (S-containing) is more lipophilic than furan (O-containing), allowing for the fine-tuning of LogP values to optimize membrane permeability.
-
Electronic Effects: The electron-rich nature of these heteroaromatics facilitates
stacking interactions with the heme porphyrin ring of the target enzyme, Lanosterol 14 -demethylase (CYP51). -
Metabolic Stability: Thiophene rings are generally more resistant to oxidative metabolism than phenyl rings, potentially extending the half-life of the drug candidate.
This guide outlines a rigorous, self-validating workflow for evaluating these derivatives, moving from phenotypic screening to mechanistic validation.
Experimental Workflow
The following flowchart illustrates the critical path for validating a furan-thiophene lead candidate.
Figure 1: Critical path workflow for the evaluation of antifungal candidates, prioritizing early "Go/No-Go" decisions based on MIC thresholds.
Protocol A: Primary Susceptibility Screening (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method adapted from CLSI M27-A3 standards.
Causality & Rationale:
-
RPMI 1640 Medium: We use this instead of Sabouraud Dextrose Broth because undefined media can bind antifungal agents, artificially elevating MIC values. RPMI provides a defined chemical environment.
-
MOPS Buffer: Maintaining pH at 7.0 is critical; acidic pH can degrade certain furan derivatives and alter fungal growth rates.
Materials
-
Test Organisms: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030).
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Controls: Fluconazole (positive control), DMSO (solvent control), Growth control (no drug), Sterile control (media only).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Subculture yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.
-
Suspend 5 colonies in sterile saline (0.85%).
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Critical Step: Dilute this suspension 1:100, and then 1:20 in RPMI 1640 to achieve a final working inoculum of
CFU/mL. Failure to dilute correctly results in an inoculum effect, artificially increasing resistance.
-
-
Plate Setup:
-
Prepare a stock solution of the furan-thiophene derivative in DMSO (e.g., 1600 µg/mL).
-
Perform serial 2-fold dilutions in RPMI 1640 across a 96-well microtiter plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.
-
Add 100 µL of the working inoculum to each well.
-
-
Incubation & Reading:
-
Incubate at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC as the lowest concentration resulting in 50% inhibition (prominent decrease in turbidity) compared to the growth control.
-
Note: For fungicidal activity (MFC), plate 10 µL from clear wells onto SDA; MFC is the lowest concentration showing <3 colonies (99.9% kill).
-
Protocol B: Mechanism of Action (Ergosterol Quantitation)
Objective: Confirm if the derivative targets the ergosterol biosynthesis pathway (specifically CYP51 inhibition) by quantifying membrane sterols.
Causality & Rationale: Azoles and similar heterocycles inhibit CYP51, leading to a depletion of ergosterol and an accumulation of methylated sterol precursors (e.g., lanosterol). We use the Sterol Quantitation Method (SQM) via UV spectrophotometry because ergosterol and the intermediate 24(28)-dehydroergosterol (DHE) have a unique absorption signature at 281.5 nm.[1]
Step-by-Step Methodology
-
Culture Treatment:
-
Inoculate C. albicans (
CFU/mL) into 50 mL Sabouraud broth containing the test compound at sub-MIC levels (e.g., MIC/2). -
Incubate for 16h at 35°C with shaking (150 rpm).
-
-
Saponification (Cell Lysis):
-
Harvest cells by centrifugation (3000 rpm, 5 min). Wash with sterile water.
-
Resuspend the pellet in 3 mL of 25% alcoholic KOH (25g KOH in 35 mL sterile water + 65 mL 100% Ethanol).
-
Vortex for 1 min. Incubate in an 85°C water bath for 1 hour. This step liberates sterols from the cell membrane.
-
-
Extraction:
-
Allow the lysate to cool. Add 1 mL sterile water and 3 mL n-heptane .
-
Vortex vigorously for 3 minutes.
-
Allow phases to separate. Transfer the upper heptane layer (containing sterols) to a clean glass tube.
-
-
Quantification:
-
Scan the absorbance between 230 nm and 300 nm.[1]
-
Calculation:
-
Interpretation: A significant decrease in the 281.5 nm peak, often accompanied by a shift or appearance of a peak at 230 nm (indicating precursor accumulation), confirms CYP51 inhibition.
-
Pathway Visualization
Figure 2: The Ergosterol Biosynthesis pathway. The furan-thiophene derivative acts as a bioisostere of azoles, inhibiting CYP51 and preventing the conversion of Lanosterol to Ergosterol.
Protocol C: Safety & Selectivity (Cytotoxicity)[2]
Objective: Ensure the antifungal activity is not due to general toxicity. Calculate the Selectivity Index (SI).
Step-by-Step Methodology
-
Cell Line: Use HEK293 (Human Embryonic Kidney) or Vero cells.
-
Assay: Standard MTT reduction assay.
-
Procedure:
-
Seed cells (
cells/well) in DMEM and incubate for 24h. -
Add test compounds at varying concentrations (up to 500 µg/mL). Incubate for 48h.
-
Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation:
Interpretation:
-
SI < 1: Toxic (Discard).
-
SI 1-10: Moderate safety (Lead optimization required).
-
SI > 10: High selectivity (Promising candidate).
Data Presentation Template
Use the following table structure to report your findings in technical reports.
| Compound ID | Structure Type | MIC ( | MIC ( | Ergosterol % (vs Control) | Selectivity Index (SI) | |
| FT-01 | Furan-Chalcone | 4.0 | 8.0 | 45% | >256 | >64 |
| FT-02 | Thiophene-Azole | 0.5 | 2.0 | 12% | 128 | 256 |
| Fluconazole | Reference | 1.0 | 16.0 | 10% | >500 | >500 |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Antimicrobial Agents and Chemotherapy, 43(9), 2084–2090. [Link]
-
Zhang, S., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Cos, P., et al. (2006).[4] Anti-infective potential of natural products: How to develop a stronger in vitro 'proof-of-concept'. Journal of Ethnopharmacology, 106(3), 290-302. (Reference for Selectivity Index thresholds). [Link]
Sources
- 1. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 5-(Furan-2-yl)thiophen-2-amine
The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 5-(Furan-2-yl)thiophen-2-amine . This compound presents a distinct "stability paradox": the thiophene-furan biaryl core is stable, but the electron-rich 2-amino group renders the molecule highly susceptible to oxidative polymerization.
Case ID: 5-FT-2A-OPT Assigned Specialist: Dr. Alex V., Senior Application Scientist Status: Active Guide
Executive Summary & Route Selection
User Query: "What is the most robust pathway to synthesize this compound with high purity?"
Technical Assessment: While the Gewald Reaction is the standard for 2-aminothiophenes, it inherently installs an electron-withdrawing group (CN, COOEt) at the 3-position.[1] Removing this group (decarboxylation) often destroys the sensitive amine.
Recommended Route: Suzuki-Miyaura Coupling followed by Chemoselective Reduction. This pathway allows for the modular assembly of the biaryl core before generating the unstable amine, minimizing the handling time of the final sensitive species.
The Synthetic Pathway (Reaction Map)
Caption: Modular synthesis strategy prioritizing the late-stage generation of the unstable amine moiety.
Phase 1: The Suzuki Coupling (Biaryl Assembly)
Objective: Synthesize 2-(Furan-2-yl)-5-nitrothiophene. Critical Challenge: Protodeboronation of 2-furanylboronic acid.
Troubleshooting Guide: Low Yields in Coupling
Q: My conversion is stuck at 50%, and I see furan in the NMR. What happened? A: You are experiencing protodeboronation . 2-Heteroaryl boronic acids are notoriously unstable in aqueous base. The boronic acid hydrolyzes and loses the boron group before it can transmetallate.
Corrective Actions:
-
Switch to Anhydrous Conditions: Use CsF (Cesium Fluoride) as the base in dry DME (Dimethoxyethane) or Dioxane. Fluoride activates the boronate without the need for water, suppressing protonolysis.
-
Use a "Slow-Release" Reagent: Switch from the free boronic acid to the Pinacol Ester or the MIDA boronate . These are significantly more stable.
-
Catalyst Upgrade: Use a precatalyst like Pd(dppf)Cl₂·DCM or XPhos Pd G2 . These bulky ligands facilitate faster oxidative addition and transmetallation, outcompeting the decomposition pathway.
Optimized Protocol: Suzuki Coupling
| Parameter | Condition | Rationale |
| Reagent A | 2-Bromo-5-nitrothiophene (1.0 equiv) | Electrophile. |
| Reagent B | 2-Furanylboronic acid pinacol ester (1.2 equiv) | More stable than the free acid. |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust, resists poisoning by sulfur. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous base preferred to limit deboronation. |
| Solvent | 1,4-Dioxane (Dry) | High boiling point, good solubility. |
| Temp/Time | 90°C, 4-12 hours | Monitor by TLC; stop immediately upon consumption of bromide. |
Phase 2: Nitro Reduction (Functional Group Transformation)
Objective: Reduce the nitro group to the amine without reducing the furan/thiophene rings or poisoning the catalyst.
Troubleshooting Guide: Impurities & Over-reduction
Q: I used Pd/C and H₂ (balloon), but I see a complex mixture. Why? A: Chemo-selectivity failure. Standard hydrogenation (Pd/C + H₂) is risky because:
-
Ring Saturation: Furan and thiophene rings can be hydrogenated, especially under pressure.
-
Catalyst Poisoning: The sulfur in thiophene binds strongly to Palladium, deactivating it and leading to stalled reactions or requiring high catalyst loading (which promotes side reactions).
Q: What is the "Golden Standard" for this reduction? A: Iron-mediated reduction (Bechamp conditions) or Tin(II) Chloride . These are chemoselective for nitro groups and will never touch the aromatic rings.
Optimized Protocol: Fe/NH₄Cl Reduction
This method is mild, cheap, and highly selective.
-
Setup: Dissolve 2-(furan-2-yl)-5-nitrothiophene (1 mmol) in EtOH:H₂O (4:1) .
-
Reagents: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv) .
-
Reaction: Heat to 70°C with vigorous stirring.
-
Note: The reaction is heterogeneous. Vigorous stirring is non-negotiable.
-
-
Monitoring: Check TLC every 30 mins. It should complete in <2 hours.
-
Workup (Critical): Filter hot through Celite to remove iron sludge. Wash with EtOAc.
Alternative (Cleanest Profile): Hydrazine Hydrate + catalytic FeCl₃/C .
-
Why? Avoids the heavy metal waste of SnCl₂ and the mess of bulk Iron.
Phase 3: Isolation & Stability (The "Kill Step")
Objective: Isolate the product before it turns into "black tar."
Q: My product looked pure on TLC, but turned black on the rotavap. Why? A: Free 2-aminothiophenes are extremely electron-rich. They undergo oxidative dimerization and polymerization upon exposure to air and light. Do not store the free base.
The "Salt Trap" Protocol
You must trap the amine as a stable salt immediately after workup.
-
Extraction: Perform the workup of the reduction step quickly using degassed solvents if possible.
-
Acidification: Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Dioxane .
-
Precipitation: Add 4M HCl in Dioxane dropwise at 0°C.
-
Filtration: The hydrochloride salt (5-(Furan-2-yl)thiophen-2-ammonium chloride) will precipitate as a stable solid.
-
Storage: Store the salt at -20°C under Argon. It is stable for months.
Decision Logic for Troubleshooting
Use this logic flow to diagnose failure points in your current experiment.
Caption: Decision tree for diagnosing yield loss at critical synthetic junctions.
References
-
Suzuki Coupling of Halothiophenes
- Title: "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions"
- Source: Chemistry Central Journal (2013)
-
URL: [Link]
- Relevance: Validates the stability of the thiophene ring under Suzuki conditions and the use of Pd c
-
Instability of 2-Aminothiophenes
- Title: "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes"
- Source: Journal of Organic Chemistry (2024)
-
URL: [Link]
- Relevance: Discusses the decomposition pathways and stability issues inherent to the 2-aminothiophene scaffold.
-
Chemoselective Reduction
- Title: "Amine synthesis by nitro compound reduction"
- Source: Organic Chemistry Portal
-
URL: [Link]
- Relevance: Provides comparative protocols for Fe, SnCl2, and Hydrogenation methods, highlighting chemoselectivity.
- Boronic Acid Stability: Title: "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials" Source: Wiley Online Library Relevance: General reference for the protodeboronation mechanism of 2-heteroaryl boronic acids (Standard Text).
Sources
Technical Support Center: Purification of 2-Aminothiophene Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Instability, Oxidation, and Purification Failures of Gewald Reaction Products
Introduction: The "2-Amino" Paradox
Welcome to the technical support hub for 2-aminothiophene chemistry. If you are here, you have likely encountered the "paradox": 2-aminothiophenes are versatile pharmacophores, but they are chemically fragile.
The electron-rich nature of the thiophene ring, combined with the free amino group at the C2 position, makes these compounds highly susceptible to:
-
Oxidative Dimerization: Turning your bright yellow solid into a red/black tar upon exposure to air.
-
Acid-Catalyzed Decomposition: Disappearing or streaking on standard silica gel columns.
-
Sulfur Contamination: Persistent elemental sulfur carryover from Gewald syntheses.
This guide replaces standard textbook advice with field-proven "survival protocols" designed to stabilize and purify these sensitive molecules.
Module 1: Chromatography Troubleshooting
Issue: "My product streaks on the column or decomposes into a black band."
Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH ~5-6). This acidity protonates the 2-amino group or the thiophene ring, catalyzing polymerization or hydrolysis, especially in electron-rich derivatives.
Protocol: The "Neutralized Silica" Technique
You must neutralize the stationary phase before the compound touches it.
Step-by-Step Methodology:
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 5% Triethylamine (Et3N) by volume.
-
Slurry Packing: Slurry the silica gel in this basic eluent. Do not dry pack.
-
Equilibration: Flush the column with at least 2 column volumes of the Et3N-containing eluent.
-
Loading: Load your crude material.
-
Pro-Tip: If your compound is an oil, load it with a small amount of DCM/Et3N.
-
-
Elution: Run the column. You can gradually reduce the Et3N content to 0.5% in later fractions if streaking resolves, but maintaining 1% is safer.
Why this works: The triethylamine chemically modifies the surface silanol groups (Si-OH), preventing them from acting as Brønsted acid sites that degrade the thiophene [1].
Module 2: The Gewald Byproduct (Sulfur Removal)
Issue: "I have a persistent yellow impurity that co-elutes with my product."
Diagnosis: Elemental Sulfur (
Protocol: The Sulfide Wash (Chemical Removal)
Instead of relying on solubility differences, convert the sulfur into water-soluble polysulfides.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
The Wash: Wash the organic layer twice with a 10% aqueous solution of Sodium Sulfide (
) or Sodium Sulfite ( ). -
Observation: The aqueous layer may turn dark orange/red (formation of polysulfides
). -
Rinse: Wash thoroughly with water, then brine, to remove residual salts.
-
Dry: Dry over
(anhydrous) and concentrate.
Safety Warning: Contact between
and acid releases toxicgas. Ensure all aqueous waste is kept basic (pH > 10) and disposed of in a dedicated "Sulfide Waste" container.
Module 3: Stabilization & Storage
Issue: "My pure product turned into a black oil overnight."
Diagnosis: Oxidative Instability. Free-base 2-aminothiophenes are sensitive to atmospheric oxygen.
Protocol: Conversion to Stable Salts
If you do not plan to use the compound immediately, convert it to a salt. The Hydrochloride (HCl) or Oxalate salts are significantly more stable.
The "Anhydrous Precipitation" Method:
-
Dissolve: Dissolve the 2-aminothiophene in dry Diethyl Ether or 1,4-Dioxane.
-
Acidify: Add
HCl in Dioxane dropwise at 0°C. -
Precipitate: The amine hydrochloride salt will precipitate immediately as a solid.
-
Filtration: Filter under inert atmosphere (Nitrogen/Argon) if possible.
-
Wash: Wash the cake with cold dry ether.
Decision Matrix: Purification Strategy The following diagram illustrates the logical flow for choosing the correct purification path based on compound stability.
Figure 1: Decision matrix for purifying and stabilizing 2-aminothiophene derivatives. Note the critical branch points for sulfur removal and salt formation.
Module 4: Solvent Compatibility Data
Choosing the right solvent is critical for recrystallization.[3] The goal is to maximize yield while rejecting the "tar" impurities.
| Solvent System | Suitability | Context / Notes |
| Ethanol (Abs.) | High | Best for Gewald products. Dissolves tars at reflux; product crystallizes upon cooling. |
| EtOH / Water | High | Use for very polar derivatives. Add water to hot EtOH solution until turbid. |
| EtOAc / Hexane | Medium | Good for less polar derivatives. Risk of "oiling out" if cooling is too rapid.[4] |
| DCM / Pentane | Low | Avoid. DCM is often too good a solvent; Pentane boils too low to achieve good saturation. |
| Acetone | Low | Avoid. Can form Schiff bases (imines) with the free primary amine over time. |
FAQs (Frequently Asked Questions)
Q: Can I use vacuum distillation to purify my 2-aminothiophene? A: Proceed with extreme caution. Most 2-aminothiophenes are thermally unstable and will decompose violently or polymerize at high temperatures. Kugelrohr distillation under high vacuum (<0.1 mmHg) may work for simple, low-molecular-weight derivatives, but chromatography is generally safer.
Q: My product is an oil and won't crystallize. What now? A: This is common.[3] If the NMR is clean but it's an oil:
-
It might be a low-melting solid. Store it in the freezer (-20°C) with a seed crystal (if available) or scratch the glass.
-
It may contain trace solvent. High-vacuum drying for 24h is essential.
-
Ultimate Fix: Convert it to the HCl salt (see Module 3). Salts are almost always solids.
Q: Why does the literature say to use Morpholine or Diethylamine in the Gewald reaction? A: These secondary amines act as catalysts for the Knoevenagel condensation step [2]. However, they can be difficult to remove. If you use morpholine, ensure your aqueous workup is slightly acidic (pH 4-5) initially to wash it away as a salt, before basifying to extract your thiophene (careful pH control is required to avoid decomposing the thiophene).
References
-
Sabnis, R. W. (2008). 2-Aminothiophenes by the Gewald Reaction.[1][2][5][6][7][8] Journal of Heterocyclic Chemistry, 45(2), 287-299.
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[7][8] Chemische Berichte, 99(1), 94-100.
-
Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 2-Aminothiophenes
User Guide Overview
Topic: Troubleshooting Side Reactions & Optimization in 2-Aminothiophene Synthesis Primary Methodology: The Gewald Reaction (and variants) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Core Directive: The "Why" Behind the Failure
The synthesis of 2-aminothiophenes, primarily via the Gewald reaction , is a cornerstone in medicinal chemistry for generating privileged scaffolds. However, the multicomponent nature of this reaction (Ketone/Aldehyde + Activated Nitrile + Elemental Sulfur + Base) creates a complex web of competing pathways.
Success depends on balancing three distinct kinetic phases:
-
Enolization & Condensation: Formation of the Knoevenagel intermediate.[1]
-
Sulfuration: Activation of elemental sulfur (
) by the amine base. -
Cyclization: Intramolecular nucleophilic attack and aromatization.
Common Failure Modes:
-
Stalling at Phase 1: Steric bulk prevents Knoevenagel condensation.
-
Dimerization: The intermediate
-unsaturated nitrile reacts with itself rather than sulfur. -
Oxidative Decomposition: The electron-rich 2-aminothiophene product is susceptible to rapid oxidation (disulfide formation) or polymerization upon air exposure.
Troubleshooting & FAQs
Category A: Reaction Stalling & Low Yields
Q1: My reaction mixture turns dark immediately, but LCMS shows only starting material or the Knoevenagel intermediate. Why is the cyclization failing?
Diagnosis: This indicates a failure in Sulfur Activation . Elemental sulfur (
Root Cause:
-
Incompatible Base: Weak bases (e.g., pyridine) or sterically hindered bases (e.g., DIPEA) may fail to open the
ring efficiently. -
Solvent Polarity: Non-polar solvents inhibit the solubility of the ionic polysulfide intermediates.
Solution Protocol:
-
Switch Base: Use a secondary amine like morpholine or piperidine .[2] These act as both a base (catalyzing condensation) and a nucleophile (opening
). -
Solvent Modification: Add a polar co-solvent. Ethanol/DMF mixtures (3:1) are often superior to pure ethanol.
-
The "Pre-Activation" Trick: Stir the sulfur and amine base in the solvent for 15-30 minutes before adding the Knoevenagel intermediate. This generates the reactive polysulfide species in situ.
Q2: I am using an asymmetric ketone (e.g., 2-butanone). Which regioisomer will I get, and how can I control it?
Diagnosis: Regioselectivity is governed by the kinetic vs. thermodynamic enolization of the ketone during the initial Knoevenagel condensation step.
Technical Insight:
-
Methyl vs. Methylene: Condensation usually occurs at the less hindered position (kinetic control) or the more substituted position (thermodynamic control) depending on conditions.
-
Standard Gewald Conditions (Amine base, EtOH): Typically favor condensation at the methylene group (internal position) due to thermodynamic equilibration of the intermediate enamine/enolate, leading to the tetrasubstituted thiophene.
Control Strategy:
| Desired Isomer | Reaction Modification | Mechanism |
|---|---|---|
| Sterically Congested (Internal) | Standard One-Pot (Morpholine/EtOH) | Thermodynamic equilibration favors the more substituted alkene intermediate. |
| Less Hindered (Terminal) | Two-Step Procedure: 1. Pre-form the Knoevenagel product using a hindered base (LDA/THF at -78°C) or specific catalysts (TiCl4/Pyridine).2. Isolate, then treat with
Category B: Impurity Profiling & Side Reactions
Q3: I see a major impurity with a mass of [2M - 2]. Is this a dimer?
Diagnosis: Yes, this is likely the oxidative disulfide dimer . 2-Aminothiophenes are electron-rich aromatic systems. The free primary amine is prone to oxidative coupling, especially in solution.
Mechanism:
Troubleshooting Protocol:
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.
-
Antioxidants: Add 1-2% mole equivalent of sodium dithionite (
) during the workup to keep the environment reducing. -
Storage: Store the product as the HCl or fumarate salt . The free base is unstable; the salt form shuts down the lone pair reactivity, preventing oxidation.
Q4: My product is contaminated with a "desulfurized" byproduct. What is happening?
Diagnosis: This is often a misidentified Michael Addition byproduct . If the sulfur addition is slow, the amine base can perform a Michael addition onto the Knoevenagel intermediate (
Solution:
-
Stoichiometry: Ensure Sulfur is in excess (1.2 - 1.5 equiv).
-
Temperature: Increase reaction temperature to 50-60°C. The activation energy for Sulfur attack is higher than for the Michael addition; heat favors the desired thermodynamic thiophene product.
Visualizing the Pathways
The following diagram illustrates the competing pathways in the Gewald reaction, highlighting where side reactions diverge from the productive synthesis.
Figure 1: Mechanistic flow of the Gewald reaction distinguishing productive cyclization from competitive dimerization and Michael addition pathways.[3]
Experimental Protocol: Optimized One-Pot Synthesis
This protocol is designed to minimize dimerization and maximize sulfur incorporation.
Reagents:
-
Cyclohexanone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental Sulfur (
) (12 mmol) -
Morpholine (12 mmol)
-
Ethanol (20 mL)
Step-by-Step Methodology:
-
Pre-Solubilization: In a 50 mL round-bottom flask, suspend the Elemental Sulfur in Ethanol. Add Morpholine dropwise.
-
Activation Phase: Stir at 40°C for 20 minutes . Why? This generates the reactive polysulfide species before the ketone is introduced, biasing the reaction toward thiophene formation over nitrile dimerization.
-
Addition: Add the Ketone and Ethyl cyanoacetate sequentially.
-
Reaction: Heat to 60°C and stir for 4-12 hours. Monitor by TLC/LCMS.
-
Checkpoint: If the reaction stalls, add an additional 0.2 equiv of Morpholine.
-
-
Workup: Cool to room temperature. The product often precipitates.
-
If Solid: Filter and wash with cold ethanol.
-
If Oil: Pour into ice water (100 mL). Extract with Ethyl Acetate. Wash organic layer with water (to remove morpholine salts). Dry over
.[4]
-
-
Stabilization: If not using immediately, convert to the HCl salt by bubbling HCl gas through an ethereal solution of the product.
Data Tables: Solvent & Base Effects
Table 1: Impact of Solvent on Reaction Efficiency Data synthesized from comparative literature studies.
| Solvent System | Polarity | Sulfur Solubility | Reaction Rate | Primary Side Effect |
| Ethanol (Pure) | High | Low | Moderate | Product precipitation helps purity; slow kinetics may allow dimerization. |
| DMF | High | High | Fast | Difficult workup; high temps can cause nitrile hydrolysis. |
| Ethanol/DMF (3:1) | High | Moderate | Optimal | Balances solubility with ease of isolation. |
| Toluene | Low | Low | Slow | High rates of Knoevenagel dimerization; requires phase transfer catalyst. |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[4][5][6] Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte.[4][5][6]
-
Sabnis, R. W. (2011). The Gewald multicomponent reaction.[7][8] Molecular Diversity.
-
Huang, Y., & Dömling, A. (2011). The Gewald reaction in the modern era of drug discovery. Molecular Diversity.
-
Putnam, S. R., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.[1][5][6][7][9] ChemRxiv.[9]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
Improving the stability of 5-(Furan-2-yl)thiophen-2-amine
Welcome to the dedicated technical support guide for 5-(Furan-2-yl)thiophen-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address the inherent stability challenges of this valuable heterocyclic building block. Our goal is to provide you with a deep understanding of the degradation pathways and equip you with field-proven methodologies to ensure the integrity of your material and the reproducibility of your experimental outcomes.
Core Principles of Instability: Understanding the "Why"
The structure of this compound contains three key motifs that contribute to its reactivity and potential instability: an aromatic amine, a thiophene ring, and a furan ring. Understanding the specific vulnerabilities of each is critical to mitigating degradation.
-
Aromatic Amine (-NH₂): The primary amine attached to the electron-rich thiophene ring is highly susceptible to oxidation. Exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can initiate a cascade of reactions. This oxidation often leads to the formation of colored radical species, which can then dimerize or polymerize, resulting in sample discoloration (typically darkening to brown or black) and decreased solubility.[1][2][3] Aromatic amines are well-known for this behavior, which can severely impact reaction yields and purity.[4]
-
Furan Ring: Among common five-membered aromatic heterocycles, furan possesses the lowest aromatic stabilization energy.[5][6] This makes it more reactive than thiophene and susceptible to degradation under various conditions, including strong acids (leading to ring-opening) and oxidation.[7][8] The furan moiety represents a significant potential point of failure in the molecular scaffold.
-
Thiophene Ring: While more stable than furan due to greater aromaticity, the thiophene ring is still an electron-rich system.[9][10] Under harsh oxidative conditions, the sulfur atom can be oxidized, compromising the ring's integrity.[7][11]
The conjugation between these rings creates a complex electronic system that, while useful for its intended applications, can also facilitate the propagation of radical species, further contributing to instability.
Caption: Key degradation pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound.
Q1: My solid sample of this compound has turned from a light color to dark brown/black. What happened and can I still use it?
-
Plausible Cause: This is a classic sign of oxidative degradation and subsequent polymerization. The primary amine group is the most likely site of initial oxidation, forming colored impurities that can catalyze further degradation. This process is accelerated by exposure to air and light.[1][2]
-
Recommended Actions:
-
Assess Purity: Do not assume the material is usable. Before proceeding, assess the purity of the darkened sample.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount in a suitable solvent (e.g., dichloromethane or ethyl acetate). A pure sample should show a single spot. The appearance of baseline material or multiple new spots indicates significant degradation.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The presence of broad, poorly resolved signals in the aromatic region, a diminished integral for the amine protons, or a complex mixture of sharp signals suggests degradation and polymerization.
-
-
Decision to Use or Purify:
-
If TLC and NMR show only minor impurities, you may be able to proceed, but be aware that reaction yields and purity of the final product could be compromised.
-
If significant degradation is observed, purification by column chromatography may be possible, but it is often preferable to use a fresh, pure batch of the starting material to ensure reliable results. Note: Purification of the degraded material can be challenging due to the polar and potentially insoluble nature of the polymeric byproducts.
-
-
Q2: When I dissolve the compound, I notice insoluble black specks, or the solution itself is very dark. Why is this happening?
-
Plausible Cause: This is a more advanced stage of the degradation described in Q1. The insoluble material consists of oligomers or polymers formed from the oxidative coupling of the amine.[3] These polymers are often highly conjugated and deeply colored, with poor solubility in common organic solvents.
-
Recommended Actions:
-
Filtration: Attempt to remove the insoluble polymeric material by filtering the solution through a small plug of celite or a syringe filter (PTFE).
-
Solvent Choice: Ensure you are using a solvent in which the pure compound is highly soluble. Poor solubility can be mistaken for degradation products.
-
Use Immediately: After filtration, use the resulting solution immediately. The soluble colored impurities indicate that the degradation process is ongoing.
-
Evaluate Source: If this happens with a newly purchased bottle, the integrity of the material may have been compromised during prior storage or shipping. Contact the supplier.
-
Q3: My reaction yields are inconsistent, even when using the same protocol. Could the stability of the amine be the cause?
-
Plausible Cause: Absolutely. If the purity of your this compound starting material varies between experiments, your yields will be inconsistent. A partially degraded starting material has a lower effective concentration of the desired reactant and may introduce impurities that interfere with catalysis or subsequent steps.
-
Recommended Actions:
-
Standardize Handling: Implement a rigorous, standardized protocol for handling the compound for every reaction. This includes always working under an inert atmosphere.[12][13]
-
Purity Check Before Use: Make it a standard practice to run a quick purity check (e.g., TLC) on your starting material before setting up a large-scale reaction.
-
Aliquot the Reagent: Upon receiving a new bottle, and inside a glovebox or under a positive pressure of inert gas, divide the material into smaller, single-use vials.[14] This prevents contamination and repeated exposure of the entire batch to the atmosphere.
-
Q4: How can I prevent the compound from degrading during my reaction workup and purification?
-
Plausible Cause: Degradation can occur at any stage. Standard aqueous workups can expose the amine to dissolved oxygen. Column chromatography on silica gel, which is acidic and has a large surface area, can accelerate oxidation, especially if the elution is slow.
-
Recommended Actions:
-
Degas Solvents: For workups, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Minimize Workup Time: Perform extractions and washes as quickly as is reasonably possible.
-
Modified Chromatography:
-
Consider deactivating your silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine (~1% v/v) in your eluent system. This neutralizes acidic sites.
-
Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
Keep the column cold or run it quickly ("flash" chromatography) to minimize contact time.
-
-
Best Practices for Handling, Storage, and Analysis
Adherence to proper handling techniques is the most effective strategy for preserving the stability of this compound.
Data Presentation: Recommended Storage & Handling Conditions
| Parameter | Recommended Protocol | Rationale & Causality |
| Atmosphere | Store and handle under a dry, inert atmosphere (Argon or Nitrogen).[12][15] | Prevents oxidative degradation and polymerization initiated by atmospheric oxygen.[1][3] |
| Temperature | Long-term storage at ≤ -20°C. | Reduces the rate of all chemical degradation pathways. |
| Light | Store in an amber vial or wrapped in aluminum foil. | Protects against photo-initiated oxidation. |
| Container | Use vials with tight-fitting, Teflon-lined caps or specialized Sure/Seal™ bottles.[14][16] | Ensures a robust seal against atmospheric moisture and oxygen. |
| Dispensing | Weigh and dispense inside a glovebox or under a positive flow of inert gas. | Minimizes exposure to air during transfer. |
Experimental Protocols: Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the standard procedure for using air-sensitive reagents like this compound with a Schlenk line.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and connect it to a dual-manifold (Schlenk) line.
-
Purge Cycle: Evacuate the glassware under vacuum until the pressure stabilizes. Gently refill with a positive pressure of inert gas (Argon or Nitrogen). Repeat this vacuum/refill cycle at least three times to remove residual air and moisture.[13]
-
Reagent Transfer:
-
Bring the sealed vial of this compound and any anhydrous solvents into a glovebox for weighing and initial dissolution.
-
If a glovebox is unavailable: Maintain a positive pressure of inert gas on the reaction flask. Briefly remove the septum, add the solid reagent against a counter-flow of inert gas ("positive pressure transfer"), and immediately reseal the flask.
-
-
Solvent Addition: Add anhydrous solvents via a gas-tight syringe or cannula.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, often by using an oil bubbler or a balloon filled with the inert gas.
Caption: Standard workflow for handling this compound.
Data Presentation: Analytical Monitoring of Compound Stability
| Technique | Purpose | Typical Observation of Degradation |
| TLC | Rapid purity check | Appearance of new spots (often lower Rf and colored), streaking, or material at the baseline. |
| HPLC-UV | Quantitative purity assessment[17] | Decrease in the main peak's area percentage; emergence of new peaks, often with different UV-Vis spectra. |
| ¹H NMR | Structural confirmation & purity | Broadening of aromatic signals, appearance of complex new signals, decrease in the amine proton integral. |
| LC-MS | Identification of degradation products | Detection of masses corresponding to dimers, oligomers, or oxidized species. |
References
-
Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason? [Online discussion]. Available at: [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]
- Spiegler, M. (1963). Stabilization of aromatic amines. U.S. Patent No. 3,154,583. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Kang, E. T., Neoh, K. G., & Tan, K. L. (1994). Structural investigations of aromatic amine polymers. Macromolecules, 27(23), 6844-6850. Available at: [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105. Available at: [Link]
-
MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
-
Lee, K. G., & Shibamoto, T. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 629-640. Available at: [Link]
-
SlidePlayer. (n.d.). Reaction of Furan and Thiophene. SlidePlayer. Available at: [Link]
-
ResearchGate. (2017). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available at: [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
-
Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs for Amines. Mini reviews in medicinal chemistry, 8(9), 929–940. Available at: [Link]
- Google Patents. (2022). Mixed aromatic amine monomers and polymers thereof.
-
Do, T. Q., & Van De Water, L. G. (2019). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules (Basel, Switzerland), 24(7), 1386. Available at: [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 10(15), 5296. Available at: [Link]
-
Zhang, J., et al. (2017). Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. Advanced Materials, 29(16), 1606459. Available at: [Link]
-
ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2022). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. MDPI. Available at: [Link]
-
Slideshare. (n.d.). Unit 3 furan & thiophene. Available at: [Link]
-
ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. Available at: [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
-
ResearchGate. (2017). Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. ResearchGate. Available at: [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Available at: [Link]
-
ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]
-
Harwood, C. S., & Parales, R. E. (2011). Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains. Applied and Environmental Microbiology, 77(14), 5004–5006. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Available at: [Link]
-
Shurpo, M. A., et al. (2020). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 12(11), 2538. Available at: [Link]
-
International Journal of Pharmaceutical Research. (2022). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Available at: [Link]
-
Pearson. (n.d.). Reactions of Pyrrole, Furan, and Thiophene. Available at: [Link]
-
ResearchGate. (n.d.). Examples of aromatic amines found in pharmaceutical compounds. ResearchGate. Available at: [Link]
-
SpringerLink. (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]
-
MDPI. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. Available at: [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.12: Synthesis of Amines. Available at: [Link]
-
MDPI. (2023). Harnessing Natural Deep Eutectic Solvents for Functional Foods: Enhancing Extraction, and Antioxidant/Anti-Inflammatory Bioactivity. MDPI. Available at: [Link]
-
Shin, J. H., & Lee, K. G. (2018). Furan in Thermally Processed Foods: A Review. Journal of food science, 83(9), 2228–2237. Available at: [Link]
-
Medium. (n.d.). The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Available at: [Link]
-
PubChem. (n.d.). 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. National Center for Biotechnology Information. Available at: [Link]
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- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 16. web.mit.edu [web.mit.edu]
- 17. mdpi.com [mdpi.com]
Resolving impurities in the synthesis of heterocyclic compounds
Technical Support Center: Heterocyclic Chemistry Division
Subject: Troubleshooting Impurities & Instability in Heterocycle Synthesis From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Process Chemistry Groups
Introduction: Why Your Heterocycle Failed
If you are reading this, you are likely staring at a flask that has turned into black tar, or your LCMS shows a stubborn regioisomer that refuses to separate. Heterocycles are the backbone of modern medicinal chemistry, yet they present unique "pain points" compared to standard carbocyclic synthesis.
The Core Problem: Heterocycles are often Lewis bases. They coordinate to your metal catalysts (poisoning them), they protonate on acidic silica (streaking), and their electron-rich nature makes them susceptible to oxidative polymerization (tarring).
This guide addresses the three most common support tickets we receive: Metal Contamination , Regioisomeric Mixtures , and Oxidative Degradation .
Module 1: Metal Impurity Removal (The "Black Scum" Protocol)
The Issue: You performed a Suzuki or Buchwald coupling on a pyridine or pyrimidine core. The reaction worked, but the product is grey/black, and residual Palladium (Pd) is >1000 ppm. Standard crystallization failed because the heterocycle coordinates to the Pd, dragging it into the crystal lattice.
The Fix: Thiol-Derivatized Silica Scavenging Unlike charcoal, which is messy and non-selective, functionalized silica scavengers (e.g., Si-Thiol or Si-TMT) chemically bind Pd via soft-soft interactions, allowing the API to pass through.
Experimental Protocol: The Scavenger Loop
-
Dissolution: Dissolve crude product in THF or EtOAc (avoid MeOH if possible, as it competes for coordination).
-
Loading: Add Si-Thiol (SiliaMetS® Thiol or equivalent) at a ratio of 4:1 (w/w) relative to the estimated metal mass, or 10-20% w/w relative to the crude product if metal mass is unknown.
-
Incubation: Stir at 50°C for 4 hours . Crucial: Room temperature stirring is often insufficient for breaking strong Heterocycle-Pd complexes.
-
Filtration: Filter through a 0.45 µm PTFE pad or a celite bed.
-
Validation: Colorimetric test (thiocyanate) or ICP-MS.
Data: Scavenger Efficiency Comparison
| Scavenger Type | Functional Group | Target Metals | Best For |
| Si-Thiol | Propylthiol | Pd, Pt, Cu, Ag | General purpose, high capacity |
| Si-TMT | Trimeraptotriazine | Pd(0), Pd(II) | Stubborn Pd-complexes, high selectivity |
| Activated Carbon | N/A | Non-specific | Bulk removal (low cost, lower selectivity) |
Workflow Visualization
Figure 1: Logical workflow for removing coordinated transition metals using functionalized silica.
Module 2: Controlling Regioselectivity (The "Wrong Isomer" Issue)
The Issue: You are alkylating a pyrazole, imidazole, or triazole. You want the N1-alkylated product, but you get a 1:1 mixture of N1 and N2 (or N3). Separation is nearly impossible by flash chromatography.
The Fix: Solvent-Controlled Tautomer Modulation Regioselectivity in azoles is dictated by the interplay between steric hindrance and the "lone pair availability" of the specific tautomer.
-
Standard Approach (Kinetic): Using
in Acetone often leads to mixtures because the deprotonation is rapid and non-selective. -
Advanced Approach (H-Bond Donor Solvents): Using fluorinated alcohols like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can shift the tautomeric equilibrium or shield specific nitrogens via Hydrogen Bonding, altering the nucleophilicity ratio.
Troubleshooting Guide: Pyrazole Alkylation
| Variable | Condition | Effect on Selectivity | Mechanism |
| Solvent | HFIP / TFE | High Regiocontrol | H-bonds to the most basic N, directing alkylation to the less basic N. |
| Base | Cs2CO3 | Thermodynamic | Promotes equilibration to the thermodynamically stable isomer (usually sterically less hindered). |
| Reagent | Mitsunobu | Steric-Driven | Often favors the more acidic NH, providing complementary selectivity to SN2 alkylation. |
Regioselectivity Decision Tree
Figure 2: Decision matrix for optimizing N-alkylation regioselectivity in azoles.
Module 3: Purification of Basic Heterocycles (The "Streaking" Issue)
The Issue:
Your amino-pyridine or imidazole product streaks from
The Fix: Triethylamine (TEA) Deactivated Silica Silica gel is acidic (pH ~5). Basic heterocycles protonate on the silica surface, adhering strongly. You must neutralize the stationary phase before separation.
Protocol: TEA-Buffered Chromatography
-
The Slurry: Prepare your silica slurry using your starting eluent (e.g., 100% DCM or 98:2 DCM:MeOH).
-
The Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Running: Run the column using your standard gradient without TEA in the mobile phase (the pre-treatment is usually sufficient), OR maintain 0.5% TEA/NH3 in the mobile phase if the compound is very basic.
-
Alternative: If TEA fails, switch to DCM:MeOH:NH4OH (90:9:1) as the mobile phase.
Module 4: Oxidative Instability (The "Pink Pot" Issue)
The Issue: Electron-rich heterocycles (Indoles, Pyrroles, Furans) turn pink, red, or black upon exposure to air or light. This is due to radical cation formation leading to polymerization.
The Fix: Antioxidant Doping (BHT) Radical scavengers interrupt the polymerization chain mechanism.
Protocol: Stabilization during Workup/Storage
-
Workup: Perform all evaporations under
if possible. -
Additive: Add Butylated Hydroxytoluene (BHT) at 0.1% (w/w) to your crude mixture before concentrating the solvent.
-
Storage: Store the purified compound as a solid, under Argon, in an amber vial. If storing as a solution, ensure BHT is present.[1]
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Application Note. Metal Scavenging Solutions for Pharmaceutical Processes.Link
-
Kuttruff, C. A., et al. (2011). Regioselective N-Alkylation of Pyrazoles.[2][3] Chemistry – A European Journal. (Demonstrates solvent effects on azole selectivity).
-
BenchChem Technical Support. Purification of Basic Heterocycles on Silica Gel.Link
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). (Crucial for understanding heterocycle deprotonation). Link
Sources
Technical Support Guide: Scalable Synthesis of 5-(Furan-2-yl)thiophen-2-amine
Executive Summary & Molecule Profile[1]
Target Molecule: 5-(Furan-2-yl)thiophen-2-amine CAS Registry Number: (Analogous structures: 2-amino-5-arylthiophenes) Chemical Class: Bi-heteroaryl amine Stability Warning: CRITICAL. Free 2-aminothiophenes are inherently unstable and prone to rapid oxidative polymerization in air. This molecule must be isolated and stored as a stable salt (e.g., Hydrochloride or Oxalate).
Scope of Guide: This guide addresses the scale-up challenges of synthesizing this compound. While the Gewald reaction is the textbook method for substituted 2-aminothiophenes (e.g., with a 3-carboxylate ester), removing the 3-substituent via decarboxylation is low-yielding and harsh on the furan ring. Therefore, this guide recommends a Modular Suzuki-Miyaura Coupling approach using protected intermediates to ensure high purity and scalability.
Recommended Synthetic Route: The "Protected Coupling" Strategy
We recommend avoiding the direct synthesis of the free amine. Instead, use an acetamide-protected thiophene precursor. This route minimizes catalyst poisoning by the free amine and prevents decomposition during the coupling step.
Reaction Scheme Overview
-
Bromination: Protection of 2-aminothiophene (as acetamide) followed by regioselective bromination.
-
Suzuki Coupling: Pd-catalyzed coupling with 2-furylboronic acid.
-
Deprotection: Acidic hydrolysis to yield the stable amine salt.
Caption: Figure 1. Step-wise synthesis workflow designed for stability and scalability. The acetamide protecting group is retained until the final step.
Detailed Experimental Protocol
Step 1: Synthesis of N-(5-Bromothiophen-2-yl)acetamide
Rationale: Direct bromination of free 2-aminothiophene is impossible due to instability. The acetamide group moderates reactivity and directs bromination to the 5-position.
-
Reagents: N-(Thiophen-2-yl)acetamide (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetic Acid/DCM (1:1).
-
Protocol:
-
Dissolve starting material in DCM/AcOH (0.5 M concentration).
-
Cool to 0°C. Add NBS portion-wise over 30 mins to control exotherm.
-
Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Work-up: Quench with 10% Na2S2O3 (aq). Extract with DCM. Wash with NaHCO3.
-
Purification: Recrystallize from Ethanol/Water.
-
Yield Target: >85%.
-
Step 2: Suzuki-Miyaura Coupling (The Critical Step)
Rationale: Furan and Thiophene are both electron-rich. Pd(PPh3)4 is standard, but for scale-up, we recommend Pd(dppf)Cl2 or XPhos Pd G2 to prevent catalyst deactivation by sulfur.
-
Reagents: Intermediate A (1.0 eq), 2-Furylboronic acid (1.2 eq), K2CO3 (2.5 eq), Pd(dppf)Cl2 (3 mol%).
-
Solvent: 1,4-Dioxane/Water (4:1). Degassed.
-
Protocol:
-
Charge reactor with Intermediate A, Boronic acid, and Base.
-
Purge with Argon for 15 mins (Critical: Oxygen kills the catalyst).
-
Add Pd catalyst under Argon counter-flow.
-
Heat to 85°C for 4-6 hours.
-
Work-up: Filter through Celite to remove Pd black. Concentrate filtrate. Partition between EtOAc/Water.
-
Purification: Silica gel column (Gradient: 0-30% EtOAc in Hexane).
-
Data Check: Look for disappearance of the Br-isotope pattern in MS.
-
Step 3: Hydrolysis & Salt Formation
Rationale: The free amine is unstable. We hydrolyze the amide and immediately trap the amine as a Hydrochloride salt.
-
Reagents: Intermediate B, 6M HCl (aq), Ethanol.
-
Protocol:
-
Dissolve Intermediate B in Ethanol (0.2 M).
-
Add 6M HCl (5 eq). Reflux for 2-3 hours.
-
Observation: The solution will likely darken slightly.
-
Isolation: Cool to 0°C. The HCl salt may precipitate. If not, concentrate to 1/3 volume and add Et2O to induce precipitation.
-
Filtration: Filter the solid under Argon. Wash with cold Et2O.
-
Storage: Store at -20°C under Argon.
-
Troubleshooting Center & FAQs
This section addresses specific failure modes reported by users during scale-up.
Category: Reaction Failure
Q: My Suzuki coupling stalled at 50% conversion. Adding more catalyst didn't help.
-
Diagnosis: Catalyst poisoning by sulfur or oxygen.
-
Solution:
-
Degassing: Did you sparge solvents with Argon for >20 mins? Thiophenes coordinate strongly to Pd(II) in the presence of O2.
-
Base Choice: Switch from K2CO3 to Cs2CO3 or K3PO4 . Stronger bases often facilitate the transmetallation step in hindered bi-aryls.
-
Ligand: Switch to XPhos or SPhos . These bulky, electron-rich phosphines prevent the formation of stable (inactive) Pd-Thiophene complexes.
-
Q: I tried the Gewald reaction (2-acetylfuran + sulfur + cyanoacetate), but I can't remove the ester group.
-
Diagnosis: Decarboxylation of 2-aminothiophene-3-carboxylic acids is notoriously difficult and requires high heat (180-200°C), which decomposes the furan ring.
-
Solution: Abandon the Gewald route for this specific "unsubstituted" target. The Suzuki route (above) is cleaner because it builds the core without the stubborn carboxylate group.
Category: Product Instability
Q: The final product turned into a black tar on the rotary evaporator.
-
Diagnosis: You isolated the free base . 2-Aminothiophenes are electron-rich and oxidize rapidly in air to form azo-dimers and polymers.
-
Solution: NEVER isolate the free base. Always evaporate in the presence of acid (HCl or Oxalic acid) to keep the nitrogen protonated. If you must handle the free base, keep it in solution (e.g., DCM) and use it immediately in the next step.
Q: My NMR shows broad peaks and "missing" protons.
-
Diagnosis: Likely paramagnetic impurities (traces of Fe/Pd) or oxidation products (radicals).
-
Solution:
-
Filter the final salt through a small pad of activated charcoal.
-
Add a pinch of Sodium Dithionite (reducing agent) during the recrystallization of the salt to scavenge oxidation byproducts.
-
Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for diagnosing common synthesis failures.
Summary Data Table
| Parameter | Specification / Recommendation |
| Solvent System (Coupling) | 1,4-Dioxane : Water (4:1) |
| Catalyst Loading | 3.0 - 5.0 mol% Pd |
| Preferred Catalyst | Pd(dppf)Cl2 · DCM or XPhos Pd G2 |
| Reaction Temperature | 85°C (Do not exceed 100°C to protect Furan) |
| Atmosphere | Strictly Inert (Argon/Nitrogen) |
| Storage Form | Hydrochloride Salt (Solid), -20°C |
| Shelf Life | < 1 Month (Free Base); > 6 Months (Salt) |
References
-
Gewald Reaction & Thiophene Synthesis
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.
-
-
Suzuki Coupling on Thiophenes
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
-
Stability of 2-Aminothiophenes
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry, 36(2), 333-345.
-
-
Decarboxylation Challenges
-
Campaigne, E., & Monroe, P. A. (1954). The Decarboxylation of 2-Thiophenecarboxylic Acids. Journal of the American Chemical Society, 76(9), 2447–2450.
-
Technical Support Center: Method Development for the Analysis of Furan-Thiophene Compounds
Welcome to the technical support center for the analysis of furan-thiophene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during method development. Here, you will find scientifically grounded, field-proven insights to ensure the accuracy and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of furan and thiophene compounds.
Q1: What are the most common analytical techniques for the analysis of furan-thiophene compounds?
A1: The choice of analytical technique largely depends on the volatility and concentration of the analytes, as well as the complexity of the sample matrix. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is frequently used for volatile and semi-volatile furan and thiophene derivatives due to its high resolution and sensitivity.[1][2] For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) with UV-Vis or MS detection is preferred.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of novel furan-thiophene compounds, while UV-Vis spectroscopy can be used for quantification and preliminary characterization.[4][5][6]
Q2: What are the main challenges in analyzing furan-thiophene compounds?
A2: Several challenges can arise during the analysis of these compounds. Their analysis can be complicated by their potential for polymerization or degradation under certain conditions.[7] For instance, furan and its derivatives can be sensitive to acidic conditions. Additionally, the presence of sulfur in thiophenes can pose unique analytical challenges, such as potential interactions with certain chromatographic stationary phases or catalyst poisoning in some GC systems.[7][8] Matrix effects from complex samples, such as food or biological tissues, can also interfere with accurate quantification.
Q3: How do I choose the right sample preparation technique for my furan-thiophene analysis?
A3: The optimal sample preparation technique aims to efficiently extract the target analytes while minimizing interferences. For volatile furan-thiophene compounds in solid or liquid matrices, headspace (HS) or solid-phase microextraction (SPME) are excellent choices as they are solvent-free and can concentrate the analytes.[1][2] For less volatile compounds, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. The choice of solvent or sorbent should be carefully optimized based on the polarity of the target analytes.
Q4: Are there any specific safety precautions I should take when working with furan and thiophene compounds?
A4: Yes, standard laboratory safety protocols should always be followed. Many furan and thiophene derivatives can be volatile and may have toxicological properties. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each specific compound before use.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of furan-thiophene compounds, organized by analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q1: I am observing poor peak shape (tailing or fronting) for my thiophene analytes. What could be the cause and how can I fix it?
A1: Poor peak shape in GC is often indicative of active sites in the system or a mismatch in polarity between the analyte, solvent, and stationary phase.
-
Potential Causes & Solutions:
-
Active Sites: The inlet liner, column, or even the seal can have active sites that interact with the analytes, especially those containing sulfur.[9]
-
Improper Injection Technique: A slow injection can lead to band broadening and peak tailing.
-
Solution: Optimize your injection speed and consider using a faster injection if your instrument allows.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to peak tailing. Conversely, if it's too high, it could cause degradation of thermally labile compounds.
-
Solution: Optimize the inlet temperature. A good starting point is 250 °C, but this may need to be adjusted based on the volatility and stability of your specific analytes.
-
-
Q2: I am seeing low or no recovery for my furan analytes. What should I investigate?
A2: Low or no recovery of furan compounds can be due to several factors, including degradation, adsorption, or inefficient extraction.
-
Potential Causes & Solutions:
-
Analyte Degradation: Furans can be susceptible to degradation, particularly in acidic conditions or at high temperatures.
-
Solution: Ensure your sample and standards are stored properly and protected from light and heat. If your sample matrix is acidic, consider neutralization before extraction and analysis. Evaluate the GC inlet temperature to ensure it is not causing thermal degradation.
-
-
Adsorption: Active sites in the GC system can irreversibly adsorb furan analytes.
-
Solution: As with thiophenes, use deactivated liners and ensure a clean column.[10]
-
-
Inefficient Extraction: The chosen extraction method may not be suitable for your specific furan analytes and matrix.
-
HPLC-UV/MS Troubleshooting
Q1: I am having difficulty separating isomeric furan-thiophene compounds in my sample. What can I do to improve the resolution?
A1: Co-elution of isomers is a common challenge in chromatography. Improving resolution in HPLC requires a systematic approach to optimizing the separation parameters.
-
Potential Causes & Solutions:
-
Suboptimal Stationary Phase: The current column chemistry may not be providing sufficient selectivity for your isomers.
-
Solution: Screen different stationary phases. For aromatic compounds like furans and thiophenes, columns with phenyl-hexyl or biphenyl phases can offer different selectivity compared to standard C18 columns due to π-π interactions.
-
-
Incorrect Mobile Phase Composition: The organic modifier and its proportion in the mobile phase are critical for achieving good separation.
-
Solution: Methodically adjust the mobile phase composition. If you are using a gradient, try altering the gradient slope. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can significantly impact selectivity.
-
-
Inadequate Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
-
Solution: Optimize the column temperature. Running at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and peak shape.
-
-
Q2: My UV-Vis detector response is inconsistent or lower than expected. What are the possible reasons?
A2: Inconsistent or low UV-Vis detector response can stem from issues with the analyte, the mobile phase, or the detector itself.
-
Potential Causes & Solutions:
-
Analyte's Molar Absorptivity: Not all furan-thiophene compounds have strong chromophores that absorb in the UV-Vis range.
-
Solution: Verify the UV-Vis spectrum of your analytes to ensure you are monitoring at the wavelength of maximum absorbance (λmax).[4] If the absorbance is inherently weak, consider using a more sensitive detector like a mass spectrometer.
-
-
Mobile Phase Absorbance: The mobile phase itself might be absorbing at the analytical wavelength, leading to a high background and reduced sensitivity.
-
Solution: Use high-purity HPLC-grade solvents. Ensure any additives or buffers in your mobile phase do not absorb at your target wavelength.
-
-
Detector Malfunction: A dirty flow cell or a failing lamp can lead to decreased detector response.
-
Solution: Follow the manufacturer's instructions for cleaning the flow cell. Check the lamp's energy output and replace it if necessary.
-
-
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Furan and Thiophene Compounds in a Liquid Matrix
This protocol provides a starting point for the analysis of volatile furan and thiophene compounds using headspace sampling coupled with GC-MS.
-
Sample Preparation (Headspace-SPME):
-
Place a known amount of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Add a suitable amount of an internal standard.
-
If the matrix is aqueous, adding salt (e.g., NaCl to saturation) can increase the volatility of the analytes.[1][2]
-
Seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
-
GC-MS Parameters:
-
Injection: Desorb the SPME fiber in the GC inlet at a suitable temperature (e.g., 250 °C) for a specific time (e.g., 2 minutes) in splitless mode.
-
Column: Use a mid-polar or non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness). A common choice is a HP-5MS column.[1][2]
-
Oven Program: Start with an initial temperature of 40 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Protocol 2: HPLC-UV Analysis of Non-Volatile Thiophene Derivatives
This protocol provides a general method for the analysis of non-volatile thiophene derivatives.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC-UV Parameters:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the λmax of the target analytes (e.g., 231 nm for thiophene).[4]
-
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of volatile furan-thiophene compounds using HS-SPME-GC-MS.
Troubleshooting Logic for Poor Peak Shape in GC
Sources
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters / Journal of Heterocyclic Chemistry, 2002 [sci-hub.sg]
- 6. researchgate.net [researchgate.net]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Top GC Troubleshooting Questions Answered [phenomenex.com]
Validation & Comparative
Comparative analysis of the reactivity of furan vs. phenyl substituted thiophenes
Executive Summary
This guide provides a rigorous comparative analysis of 2-phenylfuran and 2-phenylthiophene . While structurally similar, the substitution of the heteroatom (Oxygen vs. Sulfur) creates divergent reactivity profiles that dictate their utility in drug discovery and materials science.
-
Thiophene Derivatives exhibit higher aromaticity and chemical stability, making them the superior choice for conductive polymers and stable drug scaffolds.
-
Furan Derivatives possess lower resonance energy, behaving more like dienes. This results in heightened sensitivity to acid-catalyzed ring opening and metabolic toxicity (bioactivation), limiting their pharmaceutical application but offering unique utility in Diels-Alder synthons.
Electronic Structure & Aromaticity[1][2][3][4]
The fundamental difference in reactivity stems from the aromaticity of the heterocyclic core. The phenyl ring acts as a conjugation extender, but the heteroatom dictates the electronic availability.
Resonance Energy and Delocalization
Sulfur (3p orbital) has poorer orbital overlap with Carbon (2p) than Oxygen (2p) does. However, Oxygen is significantly more electronegative (3.44) than Sulfur (2.58). Oxygen holds its lone pair tighter, resisting delocalization.[1] Sulfur, being less electronegative and polarizable, allows for better delocalization of the lone pair into the ring system, resulting in higher aromatic stability for thiophene.[2]
| Parameter | Furan (O-heterocycle) | Thiophene (S-heterocycle) | Benzene (Reference) |
| Resonance Energy | ~16 kcal/mol | ~29 kcal/mol | 36 kcal/mol |
| Electronegativity | 3.44 (High withdrawal) | 2.58 (Moderate withdrawal) | - |
| Character | Polyene-like (Diene) | Aromatic-like | Aromatic |
| Acid Stability | Poor (Ring opening) | High (Stable) | High |
Visualization: Electronic Effects
The following diagram illustrates the resonance contribution and the impact of the phenyl group.
Figure 1: Electronic impact of heteroatoms on the reactivity profile of phenyl-substituted heterocycles.
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)[6]
Both furan and thiophene are
Comparative Bromination Kinetics
-
2-Phenylfuran: Reacts violently. The furan ring is sensitive to the HBr byproduct, often leading to polymerization (tar formation). Requires buffered conditions or non-acidic reagents (e.g., NBS).
-
2-Phenylthiophene: Reacts controllably. Stable to mineral acids generated during substitution.
Experimental Protocol: Comparative Bromination
Objective: Synthesize 2-bromo-5-phenyl-heterocycle derivatives.
Method A: 2-Phenylthiophene (Robust)
-
Reagents: 2-Phenylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetic Acid/CHCl
(1:1 v/v). -
Procedure:
-
Dissolve 2-phenylthiophene in solvent mixture at 0°C.
-
Add NBS portion-wise over 15 minutes.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Observation: Solution turns pale yellow; no precipitate.
-
-
Workup: Quench with water, extract with DCM, wash with NaHCO
. -
Yield: >90% isolated yield.
Method B: 2-Phenylfuran (Sensitive)
-
Reagents: 2-Phenylfuran (1.0 eq), NBS (1.0 eq), DMF (Solvent). Note: Avoid Acid.
-
Procedure:
-
Dissolve 2-phenylfuran in anhydrous DMF at -10°C.
-
Add NBS slowly.
-
Critical Step: Maintain temperature < 0°C. If warmed or acidified, the solution turns black (polyfuran formation).
-
-
Workup: Pour into ice water, extract rapidly with ether.
-
Yield: ~60-75% (loss due to oxidative degradation).
Materials Science: Oxidative Polymerization
In the context of conductive polymers (organic electronics), thiophenes are the industry standard.
Stability of the Radical Cation
Polymerization occurs via the formation of a radical cation at the
-
Thiophene Radical Cation: The sulfur atom effectively stabilizes the radical cation spin density, allowing for controlled chain growth (coupling at 2,5-positions).
-
Furan Radical Cation: The oxygen atom has high ionization potential. The resulting radical cation is highly reactive and prone to nucleophilic attack by solvent or over-oxidation, leading to structural defects (cross-linking) rather than linear conjugation.
Polymer Properties Data[7]
| Property | Poly(2-phenylthiophene) | Poly(2-phenylfuran) |
| Band Gap ( | ~2.0 - 2.2 eV | ~1.8 - 2.3 eV (Variable) |
| Conductivity | ||
| Environmental Stability | High (Air stable) | Low (Oxidizes in air) |
| Synthesis Method | Electropolymerization / FeCl | Electropolymerization (Difficult) |
Medicinal Chemistry: Metabolic Liability
This is the most critical differentiator for drug development.
Bioactivation Pathways
-
Thiophene (Bioisostere): Often used as a phenyl replacement. It is metabolized by Cytochrome P450 (CYP450) to a sulfoxide or epoxide.[3] While these can be reactive, they are often detoxified by glutathione.
-
Furan (Toxicophore): Furan rings are notorious for metabolic activation . CYP450 oxidizes furan to an epoxide, which rapidly opens to form cis-2-butene-1,4-dial (an unsaturated dicarbonyl). This intermediate is a potent electrophile that crosslinks proteins and DNA (hepatotoxicity).
Metabolic Pathway Diagram
Figure 2: Comparative metabolic fates. Furan activation leads to highly toxic dicarbonyls, whereas thiophene metabolites are more readily detoxified.
Conclusion & Recommendations
-
For Drug Design: Avoid 2-phenylfuran scaffolds unless the furan ring is metabolically blocked (e.g., fully substituted). Prefer 2-phenylthiophene as a stable bioisostere for biphenyl systems.
-
For Synthesis: When performing EAS on furan derivatives, strictly avoid acidic conditions. Use NBS/DMF. For thiophenes, standard Lewis acid-catalyzed protocols are acceptable.
-
For Materials: Poly(phenylthiophene) offers superior processability and environmental stability compared to the furan analogue.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming aromaticity order: Thiophene > Pyrrole > Furan).[4][1][5]
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. (Seminal review on thiophene polymerization and stability).
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. (Detailed mechanism of furan toxicity via enedials).
- Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience.
-
Kobayashi, H., et al. (1974). Aromaticity of Furan, Pyrrole, and Thiophene.[6][4][1][7][2][8] Chemical and Pharmaceutical Bulletin, 22(9). (Resonance energy calculations).
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A Technical Guide to the Biological Potential of 5-(Furan-2-yl)thiophen-2-amine and a Comparative Analysis of Aminothiophene Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds due to their remarkable structural diversity and proven pharmacological relevance. Among these, the aminothiophene core stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities. This guide focuses on the prospective biological profile of 5-(Furan-2-yl)thiophen-2-amine, a molecule that uniquely marries the aminothiophene scaffold with a furan moiety. Due to a scarcity of direct experimental data on this specific compound, this document serves as a predictive comparison, grounded in the established biological activities of analogous aminothiophenes and furan-containing molecules. We will delve into a comparative analysis of documented aminothiophene derivatives, supported by experimental data, and provide detailed protocols for the evaluation of their biological potential.
The Aminothiophene Scaffold: A Hub of Biological Activity
The 2-aminothiophene moiety is a cornerstone in the synthesis of a multitude of biologically active compounds. Its derivatives have been extensively reported to exhibit a remarkable range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities.[1] The versatility of the aminothiophene ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and optimization.
The Influence of the Furan Moiety: A Bioisosteric Advantage
The incorporation of a furan ring into a molecular scaffold can significantly modulate its biological activity. Furan is often considered a bioisostere of a phenyl ring, offering distinct electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[2] Furan derivatives themselves are known to possess a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The presence of the furan ring in this compound is therefore hypothesized to contribute significantly to its potential biological profile.
Comparative Analysis of Aminothiophene Derivatives
To contextualize the potential of this compound, it is instructive to compare the experimentally determined biological activities of other aminothiophene derivatives. The following tables summarize key data from published studies.
Anticancer Activity
The antiproliferative effects of aminothiophene derivatives have been demonstrated across various cancer cell lines. The IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| SB-44 | Prostate (PC-3) | 25.36 | [4] |
| Cervical (HeLa) | 34.04 | [4] | |
| SB-83 | Prostate (PC-3) | 15.38 | [4] |
| Cervical (HeLa) | 21.68 | [4] | |
| SB-200 | Prostate (PC-3) | 18.27 | [4] |
| Cervical (HeLa) | 23.45 | [4] | |
| Phenyl-thiophene-carboxamide 2b | Hepatocellular (Hep3B) | 5.46 | [5] |
| Phenyl-thiophene-carboxamide 2d | Hepatocellular (Hep3B) | 8.85 | [5] |
| Phenyl-thiophene-carboxamide 2e | Hepatocellular (Hep3B) | 12.58 | [5] |
| Urea derivative UD19 | Not Specified | 7.2 | [6] |
| Benzylamine derivative BZA09 | Not Specified | 2.73 | [6] |
This table presents a selection of aminothiophene derivatives and their reported anticancer activities against various cell lines. The diversity in structure and the potent IC50 values highlight the potential of this class of compounds as anticancer agents.
Antimicrobial Activity
Aminothiophenes have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aminothiophene carboxylate 4 | Escherichia coli | 10-20 | [7] |
| Staphylococcus aureus | 10-20 | [7] | |
| Aminothiophene carboxylate 5 | Escherichia coli | 10-20 | [7] |
| Staphylococcus aureus | 10-20 | [7] | |
| Aspergillus niger | 10-20 | [7] | |
| Candida albicans | 10-20 | [7] | |
| Aminothiophene carboxylate 9 | Escherichia coli | 10-20 | [7] |
| Staphylococcus aureus | 10-20 | [7] | |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [8] |
| Colistin-Resistant E. coli | 8-32 (MIC50) | [8] | |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [8] |
| Colistin-Resistant E. coli | 8-32 (MIC50) | [8] | |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [8] |
| Colistin-Resistant E. coli | 8-32 (MIC50) | [8] |
This table showcases the antimicrobial potential of various aminothiophene derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. The data suggests that this scaffold is a promising starting point for the development of new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of aminothiophene derivatives have been evaluated in various in vivo models, such as the carrageenan-induced paw edema model. This assay measures the ability of a compound to reduce swelling, a hallmark of inflammation.
| Compound | Model | Inhibition of Edema (%) | Reference |
| Thiophenic derivative 16 | Carrageenan-induced paw edema | 48.94 | [9] |
| Thiophenic derivative 17 | Carrageenan-induced paw edema | 47.0 | [9] |
| Symmetric thiophene derivative 18 | Carrageenan-induced paw edema | 30.0 | [9] |
| 3-Aminothiophene-2-acylhydrazone 5a | CFA-induced arthritis | Active | [10] |
| 3-Aminothiophene-2-acylhydrazone 5d | CFA-induced arthritis | Active | [10] |
This table highlights the anti-inflammatory potential of aminothiophene derivatives. The ability of these compounds to reduce edema in animal models suggests their potential utility in treating inflammatory conditions.
Experimental Protocols
To facilitate the investigation of this compound and other novel aminothiophene derivatives, detailed protocols for key biological assays are provided below. The causality behind experimental choices is explained to ensure methodological rigor.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow of the MTT assay for determining anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. The cell density is critical to ensure they are in the logarithmic growth phase during the assay.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[13] This allows viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][15]
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize rodents (typically rats or mice) to the laboratory environment for at least a week. [16]Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle to the respective animal groups via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. [17]4. Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on related aminothiophene and furan derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented herein for anticancer, antimicrobial, and anti-inflammatory activities of various aminothiophenes underscore the significant potential of this chemical class. The furan moiety is anticipated to modulate these activities, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties.
The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound and other novel analogs. Future research should focus on the synthesis and comprehensive biological screening of this compound to validate the hypotheses put forth in this guide. Such studies will undoubtedly contribute to the growing understanding of aminothiophene pharmacology and may lead to the discovery of new and effective therapeutic agents.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved from [Link]
- El-Damasy, A. K., et al. (2022).
- Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (2023). Anticancer Agents Med Chem, 23(11), 1313-1324.
- Gomes, P. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Recent Pat Inflamm Allergy Drug Discov, 14(2), 116-126.
-
Antimicrobial Activity of 2-Aminothiophene Derivatives. (n.d.). B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. Retrieved from [Link]
- Al-Ostath, A., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. RSC Adv, 12(13), 7990-8002.
- Barreiro, E. J., et al. (2014).
- Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Microbiol, 15, 1424606.
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025). Pharmaceuticals (Basel), 18(1), 125.
- Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). Biomed Pharmacother, 176, 116781.
- Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (2012). Arabian Journal of Chemistry, 5(4), 463-468.
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Retrieved from [Link]
- In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1125-1130.
- Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. (2018). Chem Res Toxicol, 31(8), 735-745.
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2001). Curr Protoc Pharmacol, Chapter 5, Unit 5.4.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Curr Protoc Pharmacol, Chapter 5, Unit 5.4.
-
Synthesis of Furan and Thiophene. (n.d.). Lecture 5. Retrieved from [Link]
-
Unit 3 furan & thiophene. (n.d.). SlideShare. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). J Antimicrob Chemother, 77(10), 2697-2704.
- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). ChemistryOpen, 11(10), e202200181.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Bethesda (MD)
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018). Bioorg Med Chem Lett, 28(15), 2535-2540.
- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2015). Molecules, 20(9), 15898-15915.
- Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]
- Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. (2022). Chem Soc Rev, 51(15), 6349-6387.
- Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2'-Bifuran and 2-(Thiophen-2-yl)furan Derivatives. (2006). Helv Chim Acta, 89(10), 2224-2232.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Orient J Chem, 39(1).
- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. (2023). World Vet J, 13(4), 586-594.
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A) Comparison of the computed reactivities of thiophene and furan in a... (n.d.). ResearchGate. Retrieved from [Link]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian J Pharmacol, 45(6), 596-601.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Furan- and Thiophene-Containing Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the safety, efficacy, and novelty of a therapeutic candidate. Furan and thiophene moieties are prevalent scaffolds in medicinal chemistry, and the subtle yet significant differences between their isomers can profoundly impact biological activity.[1][2][3] This guide provides an in-depth spectroscopic comparison of furan- and thiophene-containing isomers, offering both the theoretical underpinnings and practical experimental guidance necessary for their unambiguous differentiation.
The core distinction between furan and thiophene lies in the heteroatom of the five-membered aromatic ring: oxygen in furan and sulfur in thiophene. This difference in electronegativity and atomic size directly influences the aromaticity and electron distribution within the ring, giving rise to unique spectroscopic signatures.[4][5] Thiophene is generally considered to be more aromatic than furan due to the better delocalization of the sulfur atom's lone pair of electrons into the π-system.[4][5] This fundamental difference is the causal factor behind the distinct spectral characteristics we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For furan and thiophene isomers, both ¹H and ¹³C NMR offer clear points of differentiation.
The greater aromaticity of thiophene leads to a more effective ring current, which in turn results in a greater shielding of the ring protons and carbons compared to furan.[6] Consequently, the signals for thiophene protons and carbons appear at a higher field (lower ppm values) in the NMR spectrum.
In ¹H NMR, the protons of the furan ring are typically found at lower field (more deshielded) than those of the thiophene ring. This is a direct consequence of the higher electronegativity of the oxygen atom in furan, which withdraws electron density from the ring to a greater extent than the sulfur atom in thiophene.
| Proton | Furan Chemical Shift (ppm) | Thiophene Chemical Shift (ppm) |
| H-2, H-5 | ~7.4 | ~7.2 |
| H-3, H-4 | ~6.3 | ~7.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
A similar trend is observed in ¹³C NMR spectroscopy. The carbon atoms in the furan ring are more deshielded and thus resonate at a lower field compared to the corresponding carbons in the thiophene ring.
| Carbon | Furan Chemical Shift (ppm) | Thiophene Chemical Shift (ppm) |
| C-2, C-5 | ~142 | ~125 |
| C-3, C-4 | ~109 | ~127 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[7][8][9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified furan- or thiophene-containing isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6, DMSO-d6) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections to the resulting spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Identify and report the chemical shifts (δ) in parts per million (ppm) for all signals in both spectra.
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the vibrational modes of a molecule. The distinct atomic masses of oxygen and sulfur, as well as the differences in bond strengths within the furan and thiophene rings, lead to characteristic differences in their IR spectra.
The C-O bond in furan is stiffer and the oxygen atom is lighter than the C-S bond and sulfur atom in thiophene. This results in higher frequency stretching vibrations for the C-O bond compared to the C-S bond. Additionally, the different symmetries and aromaticities of the two rings lead to shifts in the ring stretching and bending modes.
| Vibrational Mode | Furan (cm⁻¹) | Thiophene (cm⁻¹) |
| Aromatic C-H Stretch | 3125 - 3160 | 3070 - 3120 |
| Ring C=C Stretch | ~1580, ~1480 | ~1500, ~1410 |
| C-H Out-of-Plane Bend | ~745 | ~710 |
| Ring Breathing/Deformation | ~870 | ~835 |
Note: These are characteristic ranges and the exact frequencies can be influenced by substitution patterns.[10][11] A notable feature is the out-of-plane C-H bending vibration, which is found at a higher frequency for furan compared to thiophene.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Caption: A streamlined workflow for ATR FT-IR analysis.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the wavenumbers (cm⁻¹) of the characteristic absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of aromatic compounds like furan and thiophene gives rise to characteristic absorptions in the UV region, primarily due to π → π* transitions.[10]
The higher aromaticity and greater polarizability of the sulfur atom in thiophene result in a smaller HOMO-LUMO gap compared to furan. This means that less energy is required to excite an electron to a higher energy state, leading to an absorption at a longer wavelength (a bathochromic or red shift) for thiophene.
| Compound | λmax (nm) in Hexane |
| Furan | ~204 |
| Thiophene | ~231 |
Note: The position of λmax can be influenced by the solvent and any substituents on the ring.[10] For oligomers, as the chain length increases, the absorption spectra for both furan and thiophene derivatives shift towards the infrared region.[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the furan- or thiophene-containing isomer in a UV-transparent solvent (e.g., hexane, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a clean quartz cuvette with the blank solution and place it in the spectrophotometer to record a baseline.
-
Rinse the cuvette with the sample solution before filling it and placing it in the sample holder.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Due to their aromatic stability, both furan and thiophene typically show a prominent molecular ion peak (M⁺•).
The fragmentation patterns of furan and thiophene isomers are influenced by the relative strengths of the bonds within the ring and the stability of the resulting fragment ions. The weaker C-O bond in furan can lead to different fragmentation pathways compared to the C-S bond in thiophene.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Furan | 68 | 39 (loss of CHO), 38 |
| Thiophene | 84 | 58 (loss of C₂H₂), 45 ([CHS]⁺) |
Note: The relative intensities of these fragments can provide further structural clues.[10] In general, the more aromatic thiophene ring is more resistant to fragmentation than the furan ring.[13]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: A general workflow for EI-MS analysis.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solids, direct injection for liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization and Mass Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺•) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) to confirm the identity of the compound.
-
Conclusion
The spectroscopic differentiation of furan- and thiophene-containing isomers is a readily achievable task when a systematic and multi-technique approach is employed. The inherent differences in electronegativity and aromaticity between the oxygen- and sulfur-containing heterocycles provide a solid foundation for their distinct spectroscopic signatures in NMR, IR, UV-Vis, and mass spectrometry. By understanding the causal relationships between molecular structure and spectral output, and by employing robust experimental protocols, researchers can confidently characterize these important classes of compounds, thereby advancing their research and development endeavors.
References
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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Compound Interest. A Guide to 13C NMR Chemical Shift Values. 2015. [Link]
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Quora. What is the difference between pyrrole furan and thiophene?. 2020. [Link]
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.
-
MDPI. Furans, Thiophenes and Related Heterocycles in Drug Discovery. [Link]
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eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]
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Koç, M., & Öztürk, N. High Resolution IR-Spectra of Furane and Thiophene. Zeitschrift für Naturforschung A, 2018, 73(10), 913-921. [Link]
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NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]
-
Wang, J., et al. The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. The Journal of Chemical Physics, 2006, 125(18), 184307. [Link]
-
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC - NIH. [Link]
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MBB College. Pyrrole, Furan, Thiophene. [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2005, 9(4), 397-427. [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]
-
National Institute of Standards and Technology. Thiophene. [Link]
-
Page, T. F., et al. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 1965, 87(23), 5333-5339. [Link]
-
Burcl, R., et al. Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2003, 59(8), 1881-1893. [Link]
-
Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
Ames, J. M., & MacLeod, G. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 1985, 33(3), 449-455. [Link]
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National Institute of Standards and Technology. Thiophene. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
-
Tedder, J. M., & Vidaud, P. H. Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 1979, 75, 1648-1654. [Link]
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ACS Publications. Long-Term Co-Exposure to Nanopolystyrene and Heterocyclic Aromatic Amines Induces Neurotoxicity in Zebrafish via the MAPK Pathway. [Link]
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OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. [Link]
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National Institute of Standards and Technology. Furan. [Link]
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Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Chemistry LibreTexts. 8.9: Spectroscopy of Aromatic Compounds-. 2021. [Link]
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ACS Publications. Mixture Analysis by NMR Spectroscopy. [Link]
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MBB College. Pyrrole, Furan, Thiophene. [Link]
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PubMed Central. Approaches to Heterogeneity in Native Mass Spectrometry. [Link]
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National Institute of Standards and Technology. Furan. [Link]
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DSpace. Ultraviolet-Visible (UV-Vis) Spectroscopy. [Link]
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National Institute of Standards and Technology. Thiophene, tetrahydro-. [Link]
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
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YouTube. UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). 2024. [Link]
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Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
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ACS Publications. Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. [Link]
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OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
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MDPI. Comparative Metabolomics Reveals Family–Genus-Specific Chemical Signatures and Potential Recognition Mechanisms in Cynomorium songaricum–Host Interactions. [Link]
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ACS Publications. A New Furosemide Derivative From Zinc(II) Complex Studies. [Link]
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Purity Validation of Labile 5-(Furan-2-yl)thiophen-2-amine: A Comparative Analytical Guide
The following guide is structured as a high-level technical manuscript designed for application scientists and analytical chemists. It bypasses generic templates to address the specific instability challenges of 5-(Furan-2-yl)thiophen-2-amine.
The Stability Paradox: Why Standard QC Fails
This compound is a bi-heterocyclic scaffold often synthesized via the Gewald reaction or Stille coupling . While valuable as a precursor for azo dyes and conductive oligomers, it presents a critical analytical challenge: electron-rich 2-aminothiophenes are inherently unstable.
Unlike robust benzene derivatives, the thiophene ring—activated by the amine at C2 and the furan at C5—is highly susceptible to:
-
Oxidative Dimerization: Forming "sesquioxides" or azo-dimers upon exposure to air or dissolved oxygen in HPLC solvents.
-
Acid Sensitivity: Rapid decomposition on acidic silica columns or in low-pH mobile phases.
The Core Conflict: Standard validation methods (HPLC-UV) often degrade the analyte during analysis, leading to chromatograms that reflect the method's harshness rather than the sample's purity. This guide compares the industry-standard HPLC-UV approach against the superior Quantitative NMR (qNMR) methodology, demonstrating why the latter is the required standard for this specific molecule.
Comparative Analysis: qNMR vs. HPLC-UV
This section objectively compares the performance of two validation architectures. The "Product" here is the analytical result: True Purity (qNMR) vs. Apparent Purity (HPLC).
Summary of Performance Metrics
| Metric | Method A: qNMR (Internal Standard) | Method B: HPLC-UV (Standard) | Verdict |
| Primary Output | Absolute Weight % (Assay) | Relative Area % (Purity) | qNMR Wins |
| Reference Standard | Not Required (Uses unrelated IS) | Required (Often unavailable) | qNMR Wins |
| Sample Stability | High (Inert solvent, <10 min) | Low (On-column oxidation risk) | qNMR Wins |
| Trace Sensitivity | Low (LOQ ~0.5%) | High (LOQ <0.05%) | HPLC Wins |
| Bias Risk | Low (Direct proton counting) | High (Response factor variation) | qNMR Wins |
Deep Dive: The Causality of Failure
Why HPLC-UV Provides "False Confidence"
In a typical HPLC run for this compound:
-
The Response Factor Trap: Impurities like elemental sulfur (from Gewald synthesis) or furan-ring opened byproducts often have significantly lower UV extinction coefficients at 254 nm than the highly conjugated main product. A sample containing 10% sulfur might appear 99% pure by UV area integration.
-
On-Column Artifacts: The acidic silanols on C18 columns can catalyze the polymerization of the free amine. The resulting "hump" in the baseline is often ignored by integration software, artificially inflating the purity score.
Why qNMR is the "Source of Truth"
qNMR relies on the fundamental physical property of nuclear spin. The signal intensity is directly proportional to the molar ratio of protons, independent of the molecule's optical properties.
-
Self-Validating: By using a certified internal standard (e.g., TCNB or Maleic Acid), you establish a direct molar link. If the sample decomposes, the main peak integral drops relative to the standard immediately.
Experimental Protocols
Protocol A: Quantitative NMR (The Gold Standard)
Objective: Determine absolute weight percentage (Assay) with <1% error.
Reagents:
-
Solvent: DMSO-d6 (anhydrous, ampule-sealed to prevent oxidation).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Certified Reference Material grade).
-
Selection Logic: TMB provides sharp singlets at ~6.1 ppm and ~3.8 ppm, distinct from the thiophene/furan aromatic region (6.5–7.5 ppm).
-
Workflow:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the IS ( ) into the same vial using a micro-balance (readability 0.01 mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex immediately.
-
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: Must be to ensure full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
) and a non-overlapping sample peak ( , typically the C3-H thiophene doublet).
Calculation:
Protocol B: UHPLC-MS (Trace Impurity Profiling)
Objective: Identify specific impurities (sulfur, dimers) missed by qNMR.
System: Agilent 1290 Infinity II or equivalent Q-TOF. Column: Waters XBridge BEH C18 (High pH stability is crucial). Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 9.0) – Basic pH stabilizes the free amine.
-
B: Acetonitrile.[1] Gradient: 5% B to 95% B over 12 min.
Critical Step: Do not use Trifluoroacetic acid (TFA). The acidity will degrade the furan-thiophene linkage on-column. Use a basic buffer to keep the amine deprotonated and stable.
Visualization: The Validation Decision Tree
The following diagram maps the logical flow for validating unstable heterocycles, highlighting where traditional methods fail.
Figure 1: Analytical workflow comparison. Path A (Red) represents the risk of standard methods, while Path B (Green) ensures data integrity for labile amines.
References
-
Gewald Reaction Mechanism & Impurities: Sabatini, M. et al. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry, 2024.[2] [Link]
-
qNMR vs. HPLC Validation: Pauli, G. F. et al.[3][4] "The Case for Quantitative NMR (qNMR) in Pharmaceutical Analysis." Journal of Natural Products, 2012. [Link]
-
Thiophene S-Oxide Instability: Dansette, P. M. et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites." Chemical Research in Toxicology, 2005. [Link]
-
General qNMR Protocol Standards: Bouchard, P. et al. "Reference Materials for Quantitative NMR." Analytical Chemistry, 2014. [Link]
Sources
Introduction: The Privileged Role of Furan and Thiophene Scaffolds in Medicinal Chemistry
An In-Depth Guide to the Structure-Activity Relationships of Furan-Substituted Thiophenes for Drug Discovery
In the landscape of modern drug discovery, five-membered aromatic heterocycles, particularly furan and thiophene, stand out as foundational building blocks.[1] Their prevalence in clinically approved drugs and developmental candidates is a testament to their versatility and favorable pharmacological properties. These rings often serve as bioisosteric replacements for phenyl groups, a strategic substitution that can significantly modify a compound's steric and electronic profile to enhance metabolic stability, improve drug-receptor interactions, and increase bioavailability.[2][3]
Furan-substituted thiophenes, a class of compounds that marries these two key pharmacophores, have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide provides a comprehensive, comparative analysis of the structure-activity relationships (SAR) governing these molecules. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological function, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing novel, efficacious therapeutics based on the furan-substituted thiophene scaffold.
Comparative Analysis of Core Scaffolds: Electronic and Metabolic Considerations
The choice between a furan and a thiophene moiety is a critical design decision rooted in their distinct physicochemical properties. While structurally similar, the difference in the heteroatom—oxygen for furan and sulfur for thiophene—imparts subtle yet significant variations in aromaticity, reactivity, and metabolic fate.
The sulfur atom in thiophene, being larger and more polarizable than oxygen, allows it to participate in hydrogen bonding, a feature that can be pivotal for enhancing drug-receptor interactions.[3] Conversely, the greater electronegativity of oxygen in the furan ring influences its electronic distribution and reactivity in electrophilic substitution reactions.[2]
However, both scaffolds are recognized as potential "structural alerts," meaning they can be metabolically activated to form reactive metabolites that may lead to toxicity.[6] This bioactivation is not a certainty but is highly dependent on the molecule's overall structure and its metabolic pathways. For instance, the thiophene ring in the antihistamine methapyrilene undergoes bioactivation linked to hepatotoxicity, whereas the thiophene in the antihypertensive drug eprosartan is considered safe, highlighting the conditional nature of this risk.[6] A thorough understanding of these metabolic tendencies is crucial for mitigating toxicity while harnessing the therapeutic potential of these scaffolds.
Caption: Generalized metabolic pathway for furan and thiophene scaffolds.
Structure-Activity Relationship (SAR) Analysis Across Therapeutic Areas
The biological activity of furan-substituted thiophenes is exquisitely sensitive to the nature and placement of substituents on both heterocyclic rings. This section explores the key SAR trends in major therapeutic areas, providing a comparative analysis supported by quantitative data.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Furan-substituted thiophenes have emerged as a promising scaffold for the development of kinase inhibitors, a cornerstone of modern oncology.[7] Fused thiophene systems, in particular, have been identified as potent inhibitors of the MEK kinase pathway.[8] Furthermore, scaffolds such as thienopyrroles have shown efficacy as dual inhibitors of VEGFR-2 and AKT, crucial targets in angiogenesis and cell survival.[9]
Key SAR Insights:
-
Fusion and Rigidity: Fusing the thiophene ring to other heterocyclic systems often enhances potency by constraining the molecule into a bioactive conformation.[8]
-
Substituent Effects: The electronic nature of substituents is critical. Electron-withdrawing groups on adjacent phenyl rings can significantly improve activity.[3]
-
Target Specificity: Specific substitution patterns dictate selectivity. For example, modifications to the furan moiety might steer the molecule towards inhibiting tubulin polymerization, inducing apoptosis in cancer cells like MCF-7.[10]
Table 1: Comparative Anticancer Activity of Fused Thiophene Derivatives
| Compound ID | Core Scaffold | Modifications | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 3b | Thienopyrrole | 4-chlorophenyl substitution | PC-3 (Prostate) | 2.15 | [9] |
| 4c | Pyrrolothienopyrimidine | 4-methoxyphenyl substitution | HepG2 (Liver) | 3.023 | [9] |
| Example G | Furan-based | Phenyl and methoxy groups | MCF-7 (Breast) | Not specified, but potent |[10] |
Caption: A typical workflow for SAR-driven lead optimization.
Antimicrobial Activity: A Study in Targeted Modification
The thiophene nucleus is a well-established pharmacophore in antimicrobial agents, found in antibiotics like cefoxitin and ticarcillin.[11] The introduction of a furan substituent provides an additional vector for modification to enhance potency and broaden the spectrum of activity.
Key SAR Insights:
-
Positional Importance: The biological activity is highly dependent on the position of substituents on the thiophene ring.[12]
-
Amine vs. Hydroxyl Groups: Studies on thiophene-2-carboxamides revealed that 3-amino derivatives are significantly more potent antibacterial agents than their 3-hydroxy or 3-methyl counterparts.[13] This is likely due to the amino group's ability to form crucial hydrogen bonds with the target enzyme.
-
Side-Chain Effects: The addition of specific side chains, such as a pyridine moiety, can lead to excellent antimicrobial activity, often comparable to standard antibiotics.[12]
-
Furan vs. Thiophene Core: In some cases, direct replacement of the core thiophene with a furan does not improve antimicrobial activity, suggesting the sulfur atom itself plays a key role in the interaction with the bacterial target.[14]
Table 2: Comparative Antimicrobial Activity (MIC) of Thiophene Derivatives
| Compound Class | Key Substituent at Position 3 | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3-Hydroxythiophene-2-carboxamide | -OH | B. subtilis | >16 (example 3b) | [13] |
| 3-Aminothiophene-2-carboxamide | -NH₂ | B. subtilis | ~8 (example 7b) | [13] |
| Thiophene with Pyridine side chain | Pyridine | S. aureus | 6.25 |[12] |
Experimental Protocols for SAR Validation
To ensure the integrity and reproducibility of SAR data, standardized experimental protocols are paramount. The following are representative methodologies for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for evaluating a compound's effect on cell viability and proliferation.[15]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-substituted thiophene test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
Conclusion and Future Perspectives
The furan-substituted thiophene scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that systematic modification of substituents on both rings allows for the fine-tuning of biological activity against a range of cancer, microbial, and inflammatory targets. The interplay between the electronic properties of the furan and thiophene moieties, coupled with the steric and chemical nature of their substituents, dictates potency, selectivity, and metabolic stability.
Future research will undoubtedly benefit from the integration of computational modeling and predictive toxicology to rationalize observed SAR and guide the design of next-generation analogs with improved efficacy and safety profiles.[6][16] The exploration of novel hybrid molecules, where the furan-thiophene core is linked to other pharmacologically active fragments, also presents an exciting avenue for developing multi-targeted agents for complex diseases.[17] By building on the foundational SAR principles outlined here, the scientific community can continue to unlock the immense therapeutic potential of this privileged chemical scaffold.
References
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740. [Link]
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Al-Otaibi, J. S., Al-Zahrani, N. A., & El-Emam, A. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]
-
Slideshare. (n.d.). Unit 3 furan & thiophene. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR, 26(03), 687-701. [Link]
-
Pattanayak, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Pawar, S. S., et al. (2023). A Mini Review on Thiophene-based derivatives as anticancer agents. Journal of Advanced Scientific Research, 14(03), Supp-1. [Link]
-
Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185. [Link]
-
Racz, A., et al. (2018). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 31(1), 22-31. [Link]
-
UWA Profiles and Research Repository. (2005). Furan- and thiophene-functionalised bis-carbene ligands: synthesis, silver(I) complexes, and catalysis. Retrieved from [Link]
-
Gaines, M. S., et al. (2019). Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. European Journal of Medicinal Chemistry, 181, 111562. [Link]
-
Frontiers Media. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
-
PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2530. [Link]
-
Dołowy, M., et al. (2021). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 26(17), 5326. [Link]
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 79. [Link]
-
SciSpace. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, DFT investigations, antibacterial activity, and SAR-study of novel thiophene-coumarin hybrids. Retrieved from [Link]
-
Laing, V. E., et al. (2012). Fused thiophene derivatives as MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 472-475. [Link]
-
Human Journals. (2022). Overview of Antimicrobial Properties of Furan. Retrieved from [Link]
-
MDPI. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(10), 4087. [Link]
-
Metwally, N. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]
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- 8. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Disposal & Handling Protocol: 5-(Furan-2-yl)thiophen-2-amine
[1][2]
Executive Summary & Immediate Directives
5-(Furan-2-yl)thiophen-2-amine (CAS: 56667-19-7) is a heterocyclic aromatic amine.[1][2][3][4] Due to the presence of both furan and thiophene rings coupled with a primary amine, this compound exhibits significant reactivity, including potential air sensitivity (oxidation) and incompatibility with strong acids and oxidizers.
Critical "Do's and Don'ts":
-
DO segregate from oxidizing agents and acids immediately.
-
DO collect as Hazardous Chemical Waste for incineration.
-
DO NOT dispose of down the drain or in municipal trash.
-
DO NOT mix with nitric acid or peroxides (risk of violent exothermic reaction).
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization. This compound combines the toxicity profiles of thiophenes and furans with the basicity of an amine.
| Property | Details |
| Chemical Name | This compound |
| CAS Number | 56667-19-7 |
| Molecular Formula | C₈H₇NOS |
| Physical State | Solid (typically off-white to brown powder) |
| Reactivity Class | Aromatic Amine / Heterocycle |
| Primary Hazards | Skin/Eye Irritant, Acute Toxicity (Oral/Dermal), Potential Sensitizer |
Hazard Statements (GHS Class-Based)
While a specific SDS may vary by supplier, treat this compound with the following default precautions based on its pharmacophore:
Waste Characterization (RCRA & EPA)
Under US EPA regulations (40 CFR Part 261), this material must be evaluated to determine its hazardous waste code.
-
Listed Waste: It is not explicitly listed on the P-list or U-list.
-
Characteristic Waste:
-
Ignitability (D001): Unlikely for the solid salt, but possible if in organic solvent solution.
-
Corrosivity (D002): Possible if the pH of an aqueous solution is >12.5 (amines are basic).
-
Reactivity (D003): Low risk of detonation, but reactive with strong oxidizers.
-
Toxicity (D004-D043): Not standard, but treat as toxic.
-
Operational Decision: Classify as "Non-Regulated Hazardous Waste - Toxic/Irritant" unless mixed with regulated solvents (e.g., Methanol, Dichloromethane), in which case the solvent's codes (F003, F002) apply.
Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Pure Compound)
Use this protocol for expired stocks, degraded samples, or synthesis byproducts.
-
Container Selection: Use a chemically compatible container (High-Density Polyethylene (HDPE) or Amber Glass).
-
Labeling: Affix a hazardous waste tag. Clearly write:
-
Segregation: Place the container in the Solid Organic Waste stream.
-
Expert Insight: Do not store in the same secondary containment as acidic waste (e.g., silica gel with TFA) to prevent accidental acid-base fuming.
-
B. Liquid Waste (Solutions & Mother Liquors)
Use this protocol for HPLC effluents or reaction mixtures.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum).
-
pH Adjustment (Optional but Recommended): If the solution is highly basic, neutralize to pH 7–9 using dilute sulfuric acid before adding to the main waste drum to reduce reactivity, provided this is part of your approved waste profile. If unsure, skip this step and label as Basic.
-
Collection: Pour into the Organic Solvent Waste carboy.
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO.
-
C. Contaminated Debris (Gloves, Weigh Boats)[2]
-
Bagging: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear, 4-mil polyethylene bag.
-
Sealing: Double bag if the odor is perceptible (thiophenes often have a sulfurous stench).
-
Disposal: Dispose of in the Dry Hazardous Waste box/drum for incineration.
Visualized Workflows
Waste Segregation Decision Tree
This logic ensures the material ends up in the correct waste stream, preventing dangerous incompatibilities.
Figure 1: Decision matrix for segregating amine waste based on physical state and solvent carrier.
Spill Response Protocol
Immediate action plan for accidental release in the laboratory.
Figure 2: Sequential workflow for managing small-scale laboratory spills.
Safety & Compatibility Data
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Reason |
| Gloves | Nitrile (Double gloving recommended) | Protects against dermal absorption of amines.[1][2] |
| Eye Protection | Chemical Safety Goggles | Prevents irritation from dust or splashes.[1][2] |
| Respiratory | N95 (for dust) or Fume Hood | Amines can be respiratory sensitizers.[1][2] |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection against particulates.[1][2] |
Chemical Incompatibility Table
Avoid mixing this compound with the following:
| Incompatible Class | Risk | Mechanism |
| Strong Oxidizers | Fire / Explosion | Oxidation of the amine or thiophene sulfur.[1][2] |
| Strong Acids | Heat Generation | Exothermic salt formation (protonation of amine).[1][2] |
| Acid Chlorides | Vigorous Reaction | Rapid amide formation releasing HCl gas.[1][2] |
| Hypochlorites | Toxic Gas | Formation of chloroamines.[1][2] |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Thiophen-2-amine derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. synerzine.com [synerzine.com]
- 7. epa.gov [epa.gov]
- 8. international.skcinc.com [international.skcinc.com]
- 9. wku.edu [wku.edu]
Navigating the Unseen: A Guide to Safely Handling 5-(Furan-2-yl)thiophen-2-amine
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a routine yet critical part of the discovery process. Among these is 5-(Furan-2-yl)thiophen-2-amine, a heterocyclic compound with significant potential. However, its unique structure, combining furan, thiophene, and aromatic amine moieties, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Triad of Structural Concerns
-
Furan Moiety: Furan is a known hepatotoxin and a potent carcinogen in animal studies.[1] Its presence in the molecule warrants handling with the assumption of potential carcinogenicity and the risk of liver damage.
-
Thiophene Moiety: The thiophene ring is recognized as a "structural alert" in medicinal chemistry.[2] Its metabolism can generate reactive electrophilic metabolites, such as S-oxides and epoxides, which are often implicated in drug-induced hepatotoxicity.[2]
-
Aromatic Amine Group: Aromatic amines as a class are associated with a range of toxicities. These can include skin irritation, eczema, and more severe systemic effects such as methemoglobinemia (a condition affecting red blood cells), tachycardia, and potential bladder cancer.[3][4]
Given this composite risk profile, this compound should be treated as a hazardous substance with the potential for acute and chronic health effects.
Personal Protective Equipment (PPE): An Imperative Barrier
A multi-layered approach to PPE is crucial to mitigate the risks of exposure through inhalation, skin absorption, and eye contact.
Hand Protection: Beyond the Standard Nitrile
Standard disposable nitrile gloves offer splash protection but have demonstrated poor resistance to aromatic amines. For handling this compound, particularly during procedures with a risk of prolonged or direct contact, more robust glove materials are required.
| Glove Material | Protection Level | Recommended Use |
| Disposable Nitrile | Splash Protection | For incidental contact only. Must be changed immediately upon contamination. |
| Butyl Rubber | Extended Contact | Recommended for tasks involving significant handling of the compound. Offers good resistance to a wide variety of chemicals. |
| Neoprene | Extended Contact | A viable alternative to butyl rubber, offering good pliability and resistance to acids, bases, and alcohols. |
| Double Gloving | Enhanced Protection | Wearing a disposable nitrile glove over a butyl rubber or neoprene glove can provide an additional layer of safety and indicate breaches in the outer glove. |
Eye and Face Protection: A Non-Negotiable Standard
Chemical splash goggles are the minimum requirement for eye protection. For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.
Body Protection: Shielding Against Contamination
A flame-resistant lab coat should be worn at all times and kept fully fastened. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection: A Risk-Based Approach
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling, from receipt to disposal, is essential for minimizing risk.
Caption: Workflow for the safe handling and disposal of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
Weighing and Transfer
-
All weighing and transfer operations must be conducted within a certified chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats for this compound.
-
Handle the solid form of the compound with care to avoid generating dust.
Experimental Use
-
All experimental procedures involving this compound must be performed within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Be mindful of potential reactions with other reagents and consult relevant literature for compatibility.
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste containing this compound must be treated as hazardous.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible container | Collect all contaminated solid waste, including weighing boats, pipette tips, and contaminated PPE. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collect all liquid waste containing the compound. Do not mix with incompatible waste streams. |
| Sharps | Puncture-proof sharps container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
All waste must be disposed of through a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these detailed safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.
References
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]
-
Wikipedia. (2024). Diphenylamine. Retrieved from [Link]
-
PubMed. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Retrieved from [Link]
-
PubMed. (2012). Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment. Retrieved from [Link]
-
MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]
-
ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
PubMed. (1992). NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
-
University of Pennsylvania - Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Oxford University Press. (n.d.). Aromatic Heterocyclic Chemistry. Retrieved from [Link]
-
World Health Organization. (n.d.). Carbofuran. Retrieved from [Link]
-
Regulations.gov. (2015). NIOSH HomeNIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
Unisafe. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.12: Heterocyclic Aromatic Compounds. Retrieved from [Link]
-
Gasmet. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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- 1. Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diphenylamine - Wikipedia [en.wikipedia.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 5. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
